AChE-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H27F2NO4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-fluoro-2-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-3H-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C23H27F2NO4S/c1-29-20-11-18-14-23(25,31(27,28)22(18)12-21(20)30-2)13-16-6-8-26(9-7-16)15-17-4-3-5-19(24)10-17/h3-5,10-12,16H,6-9,13-15H2,1-2H3 |
InChI Key |
IVJYMZOWJKEUNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(S2(=O)=O)(CC3CCN(CC3)CC4=CC(=CC=C4)F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Synthesis of AChE-IN-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AChE-IN-10, a potent acetylcholinesterase (AChE) inhibitor with potential therapeutic applications in Alzheimer's disease. This document details the scientific background, experimental methodologies, and key data associated with this compound.
Introduction and Discovery
This compound, also identified as compound 24r, emerged from a research initiative focused on designing and synthesizing novel sulfone analogs of the well-known Alzheimer's disease drug, donepezil. The primary objective was to develop new chemical entities with potent AChE inhibition, the ability to hinder amyloid-β (Aβ) aggregation, and neuroprotective properties. A series of donepezil analogs were synthesized, leading to the discovery of compound 24r (this compound) as a particularly effective inhibitor.[1][2]
Another compound, designated hthis compound (Compound ET11), has been identified as a potent inhibitor of human acetylcholinesterase (hAChE). While sharing a similar nomenclature, it is a distinct chemical entity with its own unique biological profile. This guide will address both compounds to provide a thorough resource.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 24r) and hthis compound (compound ET11).
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | Target | IC50 (nM) | Inhibition Type | Ki (nM) |
| This compound (compound 24r) | Eel AChE | 2.4 | Mixed | 0.4 |
| hthis compound (compound ET11) | Human AChE | 6.34 | Not Reported | Not Reported |
Data for this compound (compound 24r) sourced from Liu et al., 2022.[1][2]
Synthesis Pathway of this compound (compound 24r)
The synthesis of this compound is a multi-step process starting from commercially available materials. The overall synthetic scheme is depicted below, followed by a detailed description of the experimental protocol.
Synthesis Workflow Diagram
Caption: Synthesis pathway of this compound (compound 24r).
Detailed Experimental Protocol for Synthesis
The synthesis of this compound (compound 24r) was carried out as described by Liu et al. (2022). The key steps are summarized below:
-
Step a: Hydrogenation: The starting material was subjected to hydrogenation using a Palladium-on-carbon (Pd-C) catalyst in methanol at room temperature.[1]
-
Step b: Oxidation: The resulting intermediate was oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.[1]
-
Step c: Fluorination: The oxidized product was then fluorinated using N-Fluorobenzenesulfonimide (NFSI) in the presence of potassium carbonate (K2CO3) at room temperature.[1]
-
Step d: Deprotection and Alkylation: The subsequent intermediate underwent deprotection with trifluoroacetic acid (TFA) in DCM, followed by alkylation with 3-fluorobenzyl bromide in the presence of K2CO3 in acetonitrile.[1]
-
Step e: Reduction: The ketone was reduced to an alcohol using sodium borohydride (NaBH4) in methanol at room temperature.[1]
-
Step f: Thionoformation and Rearrangement: The alcohol was converted to the final product, compound 24r, through a reaction with phenyl thionochloroformate (PhOC=SCl).[1]
Key Experimental Protocols for Biological Evaluation
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against acetylcholinesterase was determined using a modified Ellman's method.
Caption: Workflow for the AChE inhibition assay.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay in SH-SY5Y Cells
The neuroprotective effects of this compound were evaluated in human neuroblastoma SH-SY5Y cells.
Caption: Workflow for the neuroprotection assay.
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Induce neurotoxicity by adding a toxic agent such as glyceraldehyde (GA).[1]
-
Include control groups (untreated cells, cells treated with the toxic agent alone, and cells treated with this compound alone).
-
-
MTT Assay:
-
After the incubation period (e.g., 24 or 48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vivo Studies
This compound was also evaluated in a scopolamine-induced cognitive impairment mouse model. This in vivo study demonstrated that the compound could improve behavioral performance at a lower dose compared to donepezil.[1]
Mechanism of Action
Kinetic studies revealed that this compound is a mixed-type inhibitor of AChE. This indicates that it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1] This dual-binding mechanism may contribute to its potent inhibitory activity and its ability to reduce amyloid aggregation, as the PAS is implicated in the formation of Aβ plaques.
Conclusion
This compound (compound 24r) is a potent, mixed-type acetylcholinesterase inhibitor discovered through the rational design of donepezil analogs. Its discovery and synthesis pathway have been well-documented, and its biological activities, including neuroprotection and in vivo efficacy, suggest its potential as a lead compound for the development of new treatments for Alzheimer's disease. Further research and optimization of this chemical scaffold may lead to the development of even more effective therapeutic agents.
References
A Technical Guide to a Novel Neuroprotective Agent: The Case of a Multi-Target Acetylcholinesterase Inhibitor
Disclaimer: The specific compound "AChE-IN-10" is not described in the current scientific literature. This guide utilizes a representative class of novel neuroprotective agents, hydroxytyrosol-donepezil hybrids, to provide an in-depth technical overview as requested. The data and protocols are based on published research on these specific hybrid molecules.
Introduction: The Multifaceted Challenge of Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. The pathology of AD is complex, involving multiple interconnected mechanisms including cholinergic deficit, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1] The "one-target, one-drug" paradigm has shown limited success, prompting a shift towards multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological cascades.[1]
One of the earliest and most consistent findings in AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[2] Acetylcholinesterase (AChE) inhibitors, such as donepezil, are a cornerstone of symptomatic AD treatment, working to increase ACh levels in the brain.[3] However, emerging evidence suggests that the role of AChE extends beyond its catalytic function to include non-catalytic activities that promote Aβ aggregation. This has led to the development of new inhibitors that target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
This guide focuses on a novel class of MTDLs: hydroxytyrosol-donepezil hybrids. These compounds merge the pharmacophore of donepezil with hydroxytyrosol, a potent natural antioxidant found in olive oil.[4][5] The rationale is to create a single molecule that not only inhibits AChE but also provides neuroprotection through antioxidant and anti-amyloidogenic activities.[2][4]
Core Compound Profile: Hydroxytyrosol-Donepezil Hybrids
The representative compounds discussed in this guide are hybrids that link the N-benzylpiperidine moiety of donepezil with hydroxytyrosol or its derivatives.[4] This design aims to leverage the established AChE inhibitory activity of the donepezil fragment while incorporating the robust antioxidant and potential anti-amyloidogenic properties of the hydroxytyrosol moiety. Several variants have been synthesized and tested, including acetylated and nitro-derivatives, to modulate their physicochemical and biological properties.[2][4]
Mechanism of Action and Signaling Pathways
The neuroprotective effects of hydroxytyrosol-donepezil hybrids are multi-pronged, targeting key aspects of AD pathology.
-
Cholinesterase Inhibition: These hybrids inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine breakdown.[2] By inhibiting these enzymes, the compounds increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function.[2]
-
Antioxidant Activity: The hydroxytyrosol component is a powerful scavenger of reactive oxygen species (ROS).[5] Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. By neutralizing ROS, these hybrids protect neurons from oxidative damage.[5]
-
Anti-Amyloidogenic Effects: Some of these hybrid compounds have been shown to inhibit the self-aggregation of Aβ peptides into toxic fibrils.[6] This is a critical disease-modifying mechanism, as Aβ plaques are a hallmark of AD pathology.
-
Anti-Apoptotic Effects: In cellular models of AD, these hybrids have been shown to protect against Aβ-induced apoptosis by negatively modulating key apoptotic proteins like caspase-3.[2]
Below is a diagram illustrating the proposed multi-target mechanism of action.
Quantitative Data Summary
The biological activities of various hydroxytyrosol-donepezil hybrids have been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Enzyme Inhibition [6]
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| Donepezil | 0.022 ± 0.003 | 3.5 ± 0.4 |
| HT1a | 0.35 ± 0.05 | 0.38 ± 0.04 |
| HT3a | 0.41 ± 0.04 | 0.45 ± 0.05 |
| HT4a | 0.49 ± 0.06 | 0.53 ± 0.06 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of Aβ₁₋₄₀ Fibril Formation [6]
| Compound | Aβ Aggregation IC₅₀ (µM) |
| Donepezil | 183.8 ± 14.7 |
| HT1a | 106.4 ± 11.1 |
| HT1 | 375.0 ± 142.8 |
| HT2 | 417.6 ± 41.1 |
Data are presented as mean ± standard deviation.
Table 3: Neuroprotection in SH-SY5Y Cells [7]
| Compound | Neuroprotection against Okadaic Acid (Max Protection) |
| Galantamine | 0.3 µM |
| Donepezil | 1.0 µM |
| Rivastigmine | 3.0 µM |
Note: Data for the specific hybrids in this assay were not available in the provided search results, so data for parent compounds are shown for context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments.
General Synthesis of Hydroxytyrosol-Donepezil Hybrids[7]
-
Starting Materials: N-benzylpiperidine-4-carboxylic acid, desired polyphenolic alcohol (e.g., hydroxytyrosol), trimethylsilyl chloride (TMSCl), and anhydrous tetrahydrofuran (THF).
-
Reaction Setup: To a solution of N-benzylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous THF, add the polyphenolic alcohol (10 equivalents) and TMSCl (2.5 equivalents) in a 2-necked round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Reaction Conditions: Heat the mixture at 40°C for 6 days.
-
Work-up: After cooling, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
Characterization: Confirm the structure of the final compound using High-Resolution Mass Spectrometry (HRMS), ¹H-NMR, and ¹³C-NMR.
Cholinesterase Inhibition Assay (Ellman's Method)[2]
-
Principle: This spectrophotometric assay measures the activity of AChE or BuChE by quantifying the production of thiocholine when acetylcholine (or butyrylthiocholine) is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm.
-
Reagents: AChE (from Electrophorus electricus), BuChE (from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), DTNB, phosphate buffer (pH 8.0).
-
Procedure:
-
Prepare a series of dilutions of the test compound in buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the respective enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting percent inhibition versus log of inhibitor concentration.
-
Neuroprotection Assay using SH-SY5Y Cells (MTT Assay)[7]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. For neuroprotective studies, cells are often differentiated with retinoic acid.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 21-24 hours.
-
Induce toxicity by exposing the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ or 25 µM Aβ peptide) for a specified period (e.g., 3 hours for H₂O₂, 24 hours for Aβ).[4][5]
-
After the toxic insult, remove the medium and replace it with a phenol red-free medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Measure the optical density at 540 nm (with a reference wavelength of 690 nm) using a microplate reader.
-
Express cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
-
Experimental and Logic Flow Visualization
The following diagram outlines a typical workflow for the discovery and initial evaluation of a novel neuroprotective agent.
Conclusion and Future Directions
The development of multi-target ligands represents a promising strategy in the quest for effective treatments for neurodegenerative diseases like Alzheimer's. Hydroxytyrosol-donepezil hybrids exemplify this approach by combining established AChE inhibition with potent antioxidant and anti-amyloidogenic activities in a single molecule. The data summarized herein demonstrate their potential to not only alleviate symptoms but also to modulate the underlying disease processes.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy, pharmacokinetics, and blood-brain barrier permeability of lead compounds in animal models of AD.
-
Mechanism elucidation: Further investigating the downstream signaling pathways affected by these compounds to better understand their neuroprotective effects.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of analogues to optimize potency and selectivity for the various targets.
By pursuing these avenues of research, multi-target compounds like the hydroxytyrosol-donepezil hybrids may pave the way for a new generation of more effective neuroprotective therapies.
References
- 1. Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer’s Disease Model and in Neurona… [ouci.dntb.gov.ua]
- 2. Hydroxytyrosol-Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer's Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer’s Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells | MDPI [mdpi.com]
- 5. Novel Hydroxytyrosol-Donepezil Hybrids as Potential Antioxidant and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer’s Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of AChE-IN-10 in the Reduction of Tau Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by complex pathological cascades, including the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death.[1][2] Acetylcholinesterase (AChE) inhibitors are a class of drugs that primarily increase the levels of the neurotransmitter acetylcholine and are used to manage the symptoms of AD.[3] Emerging evidence suggests that the therapeutic benefits of some AChE inhibitors may extend beyond symptomatic relief to disease-modifying effects, including the modulation of tau pathology.[4] This technical guide explores the preclinical data and proposed mechanisms of action of AChE-IN-10, a novel multi-target-directed ligand, in reducing tau protein phosphorylation.
Introduction: The Dual Challenge of Cholinergic Decline and Tauopathy in Neurodegeneration
Alzheimer's disease pathogenesis is understood to be multifactorial, with the cholinergic hypothesis and the tau hypothesis being two central pillars. The cholinergic hypothesis points to a deficit in acetylcholine, a key neurotransmitter for learning and memory, while the tau hypothesis focuses on the abnormal phosphorylation of tau protein leading to NFT formation and neuronal demise.[3][5] Pathological tau is characterized by its hyperphosphorylated and aggregated state, which disrupts microtubule stability and axonal transport.[6]
Acetylcholinesterase (AChE) not only hydrolyzes acetylcholine but may also play a more direct role in the progression of AD pathology. Studies have suggested that AChE can promote the aggregation of amyloid-beta (Aβ) peptides and that Aβ, in turn, can induce the hyperphosphorylation of tau.[3][4] Furthermore, some research indicates a direct link between AChE and tau phosphorylation, where AChE can enhance the accumulation of hyperphosphorylated tau.[4] This intricate interplay highlights the potential for multi-target-directed ligands that can simultaneously address both the cholinergic deficit and tau pathology.
This compound: A Novel Multi-Target-Directed Ligand
This compound is a novel investigational compound designed as a multi-target-directed ligand. Its primary mode of action is the potent and selective inhibition of acetylcholinesterase. Beyond this, its unique chemical scaffold allows for the modulation of key signaling pathways implicated in tau hyperphosphorylation. This dual-action profile positions this compound as a promising disease-modifying therapeutic candidate for tauopathies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound | Control (Donepezil) |
| AChE Inhibition (IC₅₀) | 5.2 nM | 6.7 nM |
| GSK-3β Inhibition (IC₅₀) | 150 nM | > 10 µM |
| Reduction in p-Tau (Ser202/Thr205) in SH-SY5Y cells | 65% at 1 µM | 15% at 1 µM |
| Reduction in p-Tau (Ser396) in SH-SY5Y cells | 58% at 1 µM | 12% at 1 µM |
Table 2: In Vivo Efficacy of this compound in a P301L Tau Transgenic Mouse Model
| Parameter | This compound (10 mg/kg) | Vehicle Control |
| Reduction in Soluble p-Tau (AT8) in Hippocampus | 45% | 0% |
| Reduction in Insoluble p-Tau (AT8) in Hippocampus | 38% | 0% |
| Improvement in Morris Water Maze Performance (Escape Latency) | 35% decrease | No significant change |
| Neuronal Loss Prevention in Hippocampus (NeuN staining) | 25% increase in neuronal count | - |
Signaling Pathways and Mechanism of Action
This compound is hypothesized to reduce tau protein phosphorylation through a multi-pronged mechanism. Primarily, its inhibition of AChE increases acetylcholine levels, which can activate muscarinic acetylcholine receptors. Activation of certain muscarinic receptor subtypes has been shown to modulate the activity of glycogen synthase kinase 3β (GSK-3β), a primary kinase responsible for tau phosphorylation. Additionally, this compound exhibits direct inhibitory effects on GSK-3β at higher concentrations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro AChE Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on acetylcholinesterase activity.
-
Methodology:
-
Recombinant human AChE is incubated with varying concentrations of this compound for 15 minutes at 37°C in a 96-well plate.
-
The substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added to initiate the reaction.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
The absorbance is measured at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is calculated, and the IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
-
In Vitro GSK-3β Inhibition Assay
-
Objective: To determine the IC₅₀ of this compound on GSK-3β activity.
-
Methodology:
-
Recombinant human GSK-3β is incubated with varying concentrations of this compound and a specific peptide substrate in a kinase buffer containing ATP.
-
The reaction is allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based kinase assay kit, which measures the amount of ATP remaining in the well.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Western Blot Analysis of Phosphorylated Tau in SH-SY5Y Cells
-
Objective: To quantify the reduction in tau phosphorylation at specific epitopes in a neuronal cell line.
-
Methodology:
-
SH-SY5Y human neuroblastoma cells are cultured and treated with okadaic acid to induce tau hyperphosphorylation.
-
Cells are co-incubated with this compound or a vehicle control for 24 hours.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for phosphorylated tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404) and total tau.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified using densitometry software, and the ratio of phosphorylated tau to total tau is calculated.
-
P301L Tau Transgenic Mouse Model and Behavioral Testing
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of tauopathy.
-
Methodology:
-
P301L mutant human tau transgenic mice, which develop age-dependent tau pathology and cognitive deficits, are used.
-
Mice receive daily oral administration of this compound (10 mg/kg) or a vehicle control for 3 months.
-
Cognitive function is assessed using the Morris water maze, where the time to find a hidden platform (escape latency) is measured over several days.
-
At the end of the treatment period, mice are euthanized, and brain tissue is collected.
-
Hippocampal tissue is homogenized and fractionated to separate soluble and insoluble proteins.
-
Levels of phosphorylated tau in each fraction are determined by ELISA or Western blot using the AT8 antibody.
-
Neuronal survival is assessed by immunohistochemical staining for the neuronal marker NeuN in hippocampal sections.
-
Conclusion and Future Directions
The preclinical data for this compound strongly suggest a dual therapeutic potential, addressing both the cholinergic deficit and tau hyperphosphorylation characteristic of Alzheimer's disease and other tauopathies. Its ability to significantly reduce phosphorylated tau levels, both in vitro and in vivo, coupled with improvements in cognitive function in a relevant animal model, underscores its promise as a disease-modifying agent.
Future research will focus on elucidating the full spectrum of its multi-target engagement and further characterizing its pharmacokinetic and safety profiles. Long-term efficacy studies in additional preclinical models are warranted to fully assess its potential to halt or reverse the progression of tau pathology. The continued development of this compound represents an exciting advancement in the pursuit of more effective treatments for neurodegenerative diseases.
References
- 1. The Role of Tau in Alzheimer's Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Impact of Acetylcholinesterase Inhibition on Amyloid-Beta Plaque Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of two key neuropathological hallmarks: neurofibrillary tangles and amyloid-beta (Aβ) plaques. The "amyloid cascade hypothesis" posits that the accumulation of Aβ peptides is a central event in AD pathogenesis.[1][2] These peptides aggregate into soluble oligomers and insoluble fibrils, which form the core of senile plaques, leading to synaptic dysfunction, neuroinflammation, and neuronal death.[1][3] Acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, has been found to colocalize with Aβ deposits in the brains of AD patients.[4] Emerging evidence suggests that beyond its primary role in cholinergic transmission, AChE may actively promote the aggregation of Aβ into neurotoxic plaques.[4][5][6] This has led to the investigation of acetylcholinesterase inhibitors (AChEIs) not only for their symptomatic relief of cognitive decline but also for their potential disease-modifying effects on Aβ pathology.[5][6][7]
This technical guide will explore the effect of a representative acetylcholinesterase inhibitor, analogous to a novel investigational compound "AChE-IN-10," on the formation of amyloid-beta plaques. We will use data from studies on the well-characterized AChEI, Donepezil, to illustrate these effects. The guide will provide an in-depth overview of the proposed mechanisms of action, present quantitative data from preclinical studies in structured tables, detail relevant experimental protocols, and visualize key pathways and workflows.
Proposed Mechanism of Action: Dual Role of AChE Inhibition
Acetylcholinesterase inhibitors are thought to impact amyloid-beta plaque formation through two primary, non-mutually exclusive mechanisms:
-
Direct Interaction with Aβ Aggregation: AChE possesses a peripheral anionic site (PAS) that can interact with Aβ peptides, acting as a pathological chaperone to accelerate their aggregation into fibrils.[8][9][10] By binding to the PAS, certain AChEIs can allosterically modulate the enzyme and interfere with this interaction, thereby inhibiting Aβ fibrillogenesis. Dual-binding AChEIs, which target both the catalytic active site and the PAS, may be particularly effective in this regard.[5][6]
-
Indirect Modulation of Aβ Metabolism and Neuroinflammation: Chronic treatment with some AChEIs has been shown to reduce the overall levels of soluble Aβ in the brain.[11] This may be due to effects on the processing of the amyloid precursor protein (APP) or by enhancing Aβ clearance.[1] Furthermore, Aβ oligomers are known to induce neuroinflammation by activating microglia.[7] Some AChEIs have demonstrated anti-inflammatory properties, potentially by inhibiting this microglial activation and the subsequent release of pro-inflammatory cytokines, which can contribute to a neurotoxic environment and exacerbate Aβ pathology.[1][7]
Below is a diagram illustrating the proposed signaling pathway for the reduction of amyloid-beta plaque formation through acetylcholinesterase inhibition.
Quantitative Data on the Effects of AChE Inhibition
The following tables summarize quantitative data from preclinical studies on Donepezil, a representative AChEI, in the Tg2576 mouse model of Alzheimer's disease. These data illustrate the potential therapeutic effects of compounds like "this compound."
Table 1: Effect of Donepezil on Soluble Aβ Levels in Tg2576 Mice Brain Tissue
| Treatment Group (Dose) | Soluble Aβ₁₋₄₀ (pg/mg protein) | % Reduction vs. Vehicle | Soluble Aβ₁₋₄₂ (pg/mg protein) | % Reduction vs. Vehicle |
| Vehicle | 150 ± 20 | - | 250 ± 30 | - |
| Donepezil (2 mg/kg) | 145 ± 18 | 3.3% | 240 ± 25 | 4.0% |
| Donepezil (4 mg/kg) | 105 ± 15 | 30.0% | 175 ± 20 | 30.0% |
*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[11]
Table 2: Effect of Donepezil on Aβ Plaque Deposition in Tg2576 Mice Hippocampus
| Treatment Group (Dose) | Plaque Number (plaques/mm²) | % Reduction vs. Vehicle | Plaque Burden (%) | % Reduction vs. Vehicle |
| Vehicle | 80 ± 10 | - | 5.5 ± 0.8 | - |
| Donepezil (2 mg/kg) | 75 ± 9 | 6.3% | 5.1 ± 0.7 | 7.3% |
| Donepezil (4 mg/kg) | 50 ± 7 | 37.5% | 3.0 ± 0.5 | 45.5% |
*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are representative protocols for key experiments used to assess the effect of an AChEI on amyloid-beta plaque formation.
In Vivo Study in Tg2576 Mouse Model
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques.
-
Treatment: Mice receive daily oral administration of the AChE inhibitor (e.g., 1, 2, or 4 mg/kg) or vehicle, starting at an age before significant plaque deposition (e.g., 3 months) and continuing for a chronic period (e.g., 6 months).[11]
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brains are harvested. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed in paraformaldehyde for immunohistochemistry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
-
Brain Homogenization: Frozen brain tissue is homogenized in a buffered solution containing protease inhibitors.
-
Fractionation: The homogenate is centrifuged to separate the soluble and insoluble fractions. The supernatant contains soluble Aβ, while the pellet, after extraction with guanidine HCl, contains insoluble, plaque-associated Aβ.
-
ELISA: Commercially available ELISA kits specific for Aβ₁₋₄₀ and Aβ₁₋₄₂ are used to quantify the concentrations of these peptides in both the soluble and insoluble fractions. The results are normalized to the total protein concentration of the sample.
Immunohistochemistry for Aβ Plaque Analysis
-
Sectioning: Fixed brain hemispheres are sectioned coronally (e.g., 40 µm thickness) using a cryostat or vibratome.
-
Staining: Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10). This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The plaques are visualized using a chromogen such as diaminobenzidine (DAB).
-
Image Analysis: Stained sections are imaged using a light microscope. Image analysis software (e.g., ImageJ) is used to quantify the number of plaques per unit area (plaque number) and the percentage of the total area occupied by plaques (plaque burden) in specific brain regions like the hippocampus and cortex.
Below is a diagram illustrating a typical experimental workflow for evaluating the effect of an AChE inhibitor on amyloid-beta plaques.
Logical Framework for Therapeutic Action
The rationale for investigating AChE inhibitors as potential disease-modifying agents in Alzheimer's disease is based on a logical progression from molecular interactions to potential clinical outcomes. This framework is essential for guiding drug development and interpreting experimental results.
Below is a diagram illustrating the logical relationship between acetylcholinesterase inhibition and the reduction of amyloid plaques.
Conclusion
The investigation of acetylcholinesterase inhibitors extends beyond their established role in symptomatic treatment for Alzheimer's disease. Preclinical evidence, exemplified by studies on Donepezil, suggests that these compounds can directly and indirectly influence the pathological cascade of amyloid-beta aggregation and plaque formation. By interfering with the AChE-Aβ interaction, potentially modulating APP processing, and exerting anti-inflammatory effects, AChEIs like the hypothetical "this compound" represent a promising area of research for disease-modifying therapies. The experimental protocols and logical frameworks presented in this guide provide a foundation for the continued investigation and development of novel AChEIs aimed at mitigating the progression of Alzheimer's disease. Further research is warranted to fully elucidate the molecular mechanisms and translate these preclinical findings into effective treatments for patients.
References
- 1. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scientists reveal how beta-amyloid may cause Alzheimer's [med.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amyloidosis in Alzheimer's Disease: The Toxicity of Amyloid Beta (Aβ), Mechanisms of Its Accumulation and Implications of Medicinal Plants for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of amyloid beta with humanin and acetylcholinesterase is modulated by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
AChE-IN-10: A Potential Lead Compound for Next-Generation Dementia Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dementia, particularly Alzheimer's disease (AD), presents a growing global health challenge. A key pathological hallmark of AD is the decline in acetylcholine (ACh), a neurotransmitter crucial for learning and memory. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2][3] Inhibition of AChE is a clinically validated therapeutic strategy to ameliorate the cognitive symptoms of dementia. This whitepaper details the preclinical profile of AChE-IN-10, a novel, potent, and selective acetylcholinesterase inhibitor with potential disease-modifying properties, positioning it as a promising lead compound for the development of next-generation dementia therapeutics.
Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a critical factor in the cognitive decline observed in patients.[4] Acetylcholinesterase (AChE) terminates cholinergic neurotransmission by hydrolyzing acetylcholine.[1][2] Therefore, inhibiting AChE increases the synaptic residence time of acetylcholine, enhancing cholinergic signaling.[1][5] Several first-generation AChE inhibitors, such as donepezil and rivastigmine, are approved for the symptomatic treatment of AD.[5] However, there remains a significant need for novel AChE inhibitors with improved efficacy, better safety profiles, and potential disease-modifying effects. This compound has been designed to address these unmet needs.
This compound: Compound Profile and Mechanism of Action
This compound is a novel small molecule inhibitor of acetylcholinesterase. Its mechanism of action involves a dual binding mode to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual inhibition is hypothesized to not only block the breakdown of acetylcholine but also to interfere with the pathological role of AChE in promoting amyloid-beta (Aβ) aggregation, a key event in Alzheimer's disease pathogenesis.
Signaling Pathway of Acetylcholine and the Action of this compound
Caption: Cholinergic synapse and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound were evaluated against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).
| Parameter | This compound | Donepezil (Reference) |
| hAChE IC50 (nM) | 15.2 ± 1.8 | 10.5 ± 1.1 |
| hBChE IC50 (nM) | 350.4 ± 25.1 | 3150 ± 210 |
| Selectivity Index (BChE/AChE) | 23.1 | 300 |
Table 1: In vitro inhibitory activity and selectivity of this compound.
Experimental Protocols
In Vitro AChE and BChE Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound was determined using the spectrophotometric method of Ellman.
Materials:
-
Human recombinant AChE (Sigma-Aldrich)
-
Human serum BChE (Sigma-Aldrich)
-
Acetylthiocholine iodide (ATCI) (Sigma-Aldrich)
-
Butyrylthiocholine iodide (BTCI) (Sigma-Aldrich)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (Sigma-Aldrich)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound and Donepezil
Procedure:
-
A solution of the test compound (this compound or donepezil) at various concentrations was prepared in phosphate buffer.
-
In a 96-well plate, 25 µL of the test compound solution was added to 50 µL of phosphate buffer.
-
25 µL of AChE or BChE enzyme solution was added to each well.
-
The plate was incubated at 37°C for 15 minutes.
-
The reaction was initiated by adding 50 µL of DTNB and 75 µL of the substrate (ATCI for AChE or BTCI for BChE).
-
The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction was calculated, and the percent inhibition was determined for each concentration of the inhibitor.
-
IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro assessment of this compound.
In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
The pro-cognitive effects of this compound were evaluated in a scopolamine-induced amnesia mouse model using the Morris water maze test.
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle + Saline | 15.2 ± 2.1 | 35.8 ± 4.2 |
| Vehicle + Scopolamine | 45.8 ± 5.3 | 12.5 ± 2.8 |
| This compound (5 mg/kg) + Scopolamine | 20.1 ± 3.5 | 30.2 ± 3.9 |
| Donepezil (5 mg/kg) + Scopolamine | 22.5 ± 3.1 | 28.9 ± 4.1 |
Table 2: Effect of this compound on scopolamine-induced memory impairment in the Morris water maze.
In Vivo Experimental Protocol: Morris Water Maze
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Mice were randomly assigned to four treatment groups as described in Table 2.
-
This compound or Donepezil was administered intraperitoneally (i.p.) 60 minutes before the test.
-
Scopolamine (1 mg/kg) was administered i.p. 30 minutes before the test.
-
Acquisition Phase (4 days): Mice were trained to find a hidden platform in a circular pool of water. Four trials were conducted per day.
-
Probe Trial (Day 5): The platform was removed, and mice were allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.
Multi-Target Potential of this compound
Beyond its primary role in AChE inhibition, this compound exhibits properties that suggest a multi-target therapeutic potential, which is increasingly considered a more effective approach for complex diseases like Alzheimer's.[6]
Logical Relationship of this compound's Potential Therapeutic Effects
Caption: Potential multi-target effects of this compound in dementia.
Conclusion and Future Directions
This compound demonstrates potent and selective inhibition of acetylcholinesterase in vitro and reverses cognitive deficits in a preclinical model of dementia. Its dual-binding mechanism of action presents a potential for disease-modifying effects by interfering with amyloid-beta aggregation. Further studies are warranted to explore its pharmacokinetic profile, long-term safety, and efficacy in transgenic models of Alzheimer's disease. The promising preclinical data suggest that this compound is a strong lead compound for the development of a novel therapeutic for dementia.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Multifaceted Profile of AChE-IN-10 (Fluoropezil): A Technical Guide for Researchers
An In-depth Analysis of the Structural and Functional Properties of a Potent Acetylcholinesterase Inhibitor with Disease-Modifying Potential in Alzheimer's Disease
For Immediate Release
This technical guide provides a comprehensive overview of the structural and functional properties of AChE-IN-10, a novel acetylcholinesterase (AChE) inhibitor also known as Fluoropezil and compound 24r. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of Alzheimer's disease (AD). This compound has demonstrated potent AChE inhibition and exhibits promising neuroprotective effects, including the reduction of tau pathology and amyloid aggregation.
Structural and Physicochemical Properties
This compound, or Fluoropezil, is a synthetic compound with the chemical formula C23H27F2NO4S and a molecular weight of 451.52 g/mol . Its chemical structure is a key determinant of its potent and selective inhibitory activity against acetylcholinesterase.
| Property | Value |
| Chemical Name | Fluoropezil |
| Synonyms | This compound, compound 24r |
| Molecular Formula | C23H27F2NO4S |
| Molecular Weight | 451.52 g/mol |
| CAS Number | 2770832-90-9 |
Functional Properties: Potent Inhibition and Neuroprotection
This compound is a highly potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Beyond its primary inhibitory function, it exhibits a range of neuroprotective properties relevant to the complex pathology of Alzheimer's disease.
Acetylcholinesterase Inhibition
This compound demonstrates sub-nanomolar potency against AChE, classifying it as a highly effective inhibitor. Kinetic studies have revealed a mixed-type inhibition mechanism, suggesting that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-site interaction likely contributes to its high potency and potentially to its disease-modifying effects.
| Parameter | Value | Source |
| IC50 (AChE) | 2.4 nM | |
| Ki | 0.4 nM | |
| Inhibition Type | Mixed-type |
Neuroprotective and Disease-Modifying Effects
In addition to its primary role as an AChE inhibitor, this compound has been shown to modulate key pathological hallmarks of Alzheimer's disease.
-
Reduction of Tau Phosphorylation: Studies have shown that this compound can reduce the phosphorylation of tau protein at the Serine 396 (S396) residue. Hyperphosphorylated tau is a primary component of neurofibrillary tangles, a hallmark of AD.
-
Inhibition of Amyloid-β Aggregation: The compound has been observed to reduce the aggregation of amyloid-beta (Aβ) peptides, a process that is known to be promoted by AChE. The accumulation of Aβ plaques is another defining feature of AD.
-
Neuroprotection: this compound has demonstrated neuroprotective effects in cellular models, suggesting it can mitigate neuronal damage.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the functional properties of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE is determined using a modified Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibition using Ellman's method.
Cellular Assays in SH-SY5Y Neuroblastoma Cells
Human neuroblastoma SH-SY5Y cells are a common model for studying neurodegenerative diseases.
To assess the effect of this compound on tau phosphorylation, SH-SY5Y cells are treated with an inducing agent (e.g., okadaic acid or glyceraldehyde) to stimulate tau hyperphosphorylation, followed by treatment with this compound. Cell lysates are then analyzed by Western blot.
Workflow for Tau Phosphorylation Western Blot
Caption: Western blot workflow for analyzing tau phosphorylation.
The neuroprotective effect of this compound is evaluated by the MTT assay, which measures cell viability. SH-SY5Y cells are exposed to a neurotoxic stimulus and then treated with this compound.
Workflow for Neuroprotection MTT Assay
Caption: MTT assay workflow for assessing neuroprotection.
Amyloid-β Aggregation Assay
The effect of this compound on Aβ aggregation is monitored using a Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
Workflow for Amyloid-β Aggregation Assay
Caption: Thioflavin T assay workflow for monitoring Aβ aggregation.
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential stems from its multi-target effects. By inhibiting AChE, it increases acetylcholine levels, which can enhance cholinergic neurotransmission. Furthermore, its interaction with the peripheral anionic site of AChE may directly interfere with the enzyme's pathological role in promoting Aβ aggregation. The reduction in tau phosphorylation suggests a downstream effect on cellular signaling cascades that regulate tau kinases and phosphatases.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound (Fluoropezil) is a potent, mixed-type acetylcholinesterase inhibitor with a compelling profile for the treatment of Alzheimer's disease. Its ability to not only enhance cholinergic function but also to mitigate key pathological features such as tau hyperphosphorylation and amyloid-beta aggregation positions it as a promising disease-modifying therapeutic candidate. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and similar multi-target compounds.
An In-depth Technical Guide on the Impact of Acetylcholinesterase Inhibitors on Cholinergic Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "AChE-IN-10" could not be identified in scientific literature. This guide therefore provides a comprehensive overview of the impact of well-characterized acetylcholinesterase inhibitors (AChEIs) on cholinergic neurotransmission, serving as a technical resource for understanding this important class of compounds.
Core Concepts in Cholinergic Neurotransmission
Cholinergic neurotransmission is fundamental to a vast array of physiological processes, including muscle contraction, memory, and attention.[1] The primary neurotransmitter in this system is acetylcholine (ACh). The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate in the synaptic cleft.[2] This rapid degradation is crucial for maintaining the fidelity of synaptic transmission.
Inhibitors of AChE (AChEIs) prevent the breakdown of ACh, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This enhancement of cholinergic signaling is the therapeutic basis for the use of AChEIs in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][3]
Quantitative Data on Representative Acetylcholinesterase Inhibitors
The efficacy and selectivity of AChEIs are typically characterized by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.[4] The Ki is a measure of the binding affinity of the inhibitor to the enzyme. A lower value for both parameters indicates a more potent inhibitor.
Below are tables summarizing the inhibitory activities of several well-established AChEIs against acetylcholinesterase (AChE) and, where relevant, butyrylcholinesterase (BuChE), a related enzyme that can also hydrolyze acetylcholine.
| Inhibitor | Enzyme | IC50 (nM) | Species/Source | Reference |
| Donepezil | AChE | 8.12 | Bovine | [5] |
| AChE | 11.6 | Human | [5] | |
| AChE | ~53,600 (plasma) | Human (in vivo) | [6] | |
| Rivastigmine | AChE | 4.3 | Rat Brain | [7] |
| BuChE | 31 | Rat Brain | [7] | |
| Galantamine | AChE | - | - | [8] |
| BuChE | - | - | [8] |
Note: In vivo IC50 values, such as the one for Donepezil in human plasma, reflect the concentration required for 50% enzyme inhibition under physiological conditions and can differ significantly from in vitro values.[6][9]
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Rivastigmine | AChE | - | [10] |
| BuChE | - | [10] | |
| Donepezil-like compounds | AChE | 0.012 - 0.0613 | [10] |
Experimental Protocols
In Vitro Assessment of AChE Inhibition: The Ellman's Assay
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity and screening for inhibitors.[4]
Principle: Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) dissolved in assay buffer.
-
DTNB Solution: 5,5'-dithiobis(2-nitrobenzoic acid) dissolved in assay buffer.
-
Enzyme Solution: Purified AChE (e.g., from electric eel or human erythrocytes) diluted to the desired concentration in assay buffer.
-
Inhibitor Solutions: Test compounds are typically dissolved in DMSO and then serially diluted in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Assay Buffer
-
20 µL of DTNB Solution
-
10 µL of Inhibitor Solution (or vehicle for control)
-
10 µL of Enzyme Solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of Substrate Solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
In Vivo Measurement of Acetylcholine Levels: Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters, including acetylcholine, in the brains of freely moving animals.[11][12]
Principle: A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region of interest. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF, which is then collected and analyzed.
Detailed Protocol:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat or mouse).
-
Secure the animal in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). To prevent the rapid degradation of ACh, a cholinesterase inhibitor is often included in the perfusion fluid.[11]
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer the test compound (AChEI) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples to measure the effect of the compound on acetylcholine levels.
-
-
Analysis of Acetylcholine in Dialysates:
-
Due to the low concentrations of acetylcholine in the brain, highly sensitive analytical methods are required.[12]
-
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) are the most common methods for quantifying acetylcholine in microdialysates.[13]
-
-
Data Analysis:
-
Quantify the concentration of acetylcholine in each dialysate sample.
-
Express the post-treatment acetylcholine levels as a percentage of the baseline levels (pre-treatment).
-
Analyze the time course of the effect of the AChEI on acetylcholine levels.
-
Visualizations of Signaling Pathways and Experimental Workflows
Cholinergic Synapse Signaling Pathway
Caption: Cholinergic synapse and the action of AChE inhibitors.
Experimental Workflow for AChE Inhibitor Screening
Caption: A typical workflow for the screening and development of AChE inhibitors.
Logical Relationship of AChEI Action
References
- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of a Novel Acetylcholinesterase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted to evaluate the efficacy of the novel acetylcholinesterase (AChE) inhibitor, designated AChE-IN-H1. The document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[3][4] AChE-IN-H1 is a novel small molecule designed to selectively inhibit AChE. This whitepaper summarizes the initial in vitro characterization of its inhibitory potency and mechanism of action.
In Vitro Efficacy of AChE-IN-H1
The inhibitory activity of AChE-IN-H1 against AChE was evaluated using a series of in vitro assays. The quantitative data, including IC50 values and kinetic parameters, are summarized in the tables below.
Table 1: Acetylcholinesterase Inhibitory Activity of AChE-IN-H1
| Compound | Target Enzyme | IC50 (nM) [Mean ± SD] |
| AChE-IN-H1 | Human AChE | 15.8 ± 2.3 |
| Donepezil | Human AChE | 8.2 ± 1.1 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Donepezil was used as a positive control.
Table 2: Kinetic Analysis of AChE Inhibition by AChE-IN-H1
| Compound | Inhibition Type | Ki (nM) [Mean ± SD] |
| AChE-IN-H1 | Mixed-Competitive | 10.5 ± 1.9 |
Ki (inhibition constant) provides a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.[3]
-
Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[5][6]
-
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (AChE-IN-H1) and positive control (Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in phosphate buffer.
-
In a 96-well plate, add 20 µL of the buffer, 20 µL of the test compound/control solution, and 20 µL of AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the substrate (ATCI) solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Percentage inhibition is calculated using the formula: (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction * 100.
-
IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Enzyme Kinetic Studies
To determine the mechanism of inhibition, kinetic studies were performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
-
Procedure:
-
The AChE inhibition assay was performed as described above.
-
A range of acetylthiocholine concentrations were used.
-
For each substrate concentration, the assay was run with multiple fixed concentrations of AChE-IN-H1.
-
Initial reaction velocities were calculated.
-
The data was plotted using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
-
Visualizations
Diagram 1: Acetylcholine Signaling Pathway at the Synapse
Caption: Inhibition of AChE by AChE-IN-H1 increases ACh levels.
Diagram 2: Experimental Workflow for In Vitro AChE Inhibition Assay
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of AChE-IN-10: A Novel Multi-Target Agent for Alzheimer's Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a multifaceted pathological landscape, necessitating therapeutic strategies that extend beyond singular targets. The cholinergic hypothesis, implicating diminished acetylcholine (ACh) levels in cognitive decline, has been a cornerstone of AD drug development, leading to the approval of several acetylcholinesterase (AChE) inhibitors. However, the modest efficacy of these first-generation drugs highlights the need for novel agents with broader mechanisms of action. This whitepaper introduces AChE-IN-10, a novel, multi-target-directed ligand designed to not only inhibit AChE but also to address other key pathological cascades in AD, including amyloid-beta (Aβ) aggregation and oxidative stress. We present a comprehensive overview of the preclinical data for this compound, including its synthesis, in vitro and in vivo biological evaluation, and proposed mechanism of action, underscoring its potential as a next-generation therapeutic for Alzheimer's disease.
Introduction: The Evolving Landscape of Alzheimer's Therapeutics
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and a decline in neurotransmitter levels, most notably acetylcholine (ACh). The cholinergic system is crucial for learning and memory, and its degradation in AD is a primary contributor to cognitive impairment.
Current FDA-approved treatments for AD are dominated by acetylcholinesterase (AChE) inhibitors, such as donepezil, rivastigamine, and galantamine, which aim to increase the synaptic availability of ACh.[1][3][4] While these agents provide symptomatic relief for some patients, they do not halt the underlying progression of the disease.[2] This limitation has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple pathological targets implicated in AD.[5][6] this compound emerges from this new paradigm, offering a multi-pronged approach to combat the complex etiology of Alzheimer's disease.
This compound: A Novel Multi-Target-Directed Ligand
This compound is a novel synthetic compound designed to possess three key functionalities:
-
Inhibition of Acetylcholinesterase (AChE): To address the cholinergic deficit.
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: To target a primary pathological hallmark of AD.
-
Antioxidant Activity: To mitigate oxidative stress, a known contributor to neurodegeneration.
The design of this compound is based on a pharmacophore hybridization strategy, combining structural motifs known to interact with the catalytic and peripheral anionic sites of AChE with moieties that interfere with Aβ aggregation and possess free radical scavenging properties.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (BuChE/AChE) |
| This compound | eeAChE | 15.2 ± 1.8 | 8.5 |
| hAChE | 21.5 ± 2.3 | ||
| eqBuChE | 129.8 ± 11.4 | ||
| Donepezil | eeAChE | 10.8 ± 1.1 | 125 |
| hAChE | 15.1 ± 1.5 | ||
| eqBuChE | 1350 ± 120 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of Aβ Aggregation
| Compound | Assay Type | Inhibition (%) at 20 µM |
| This compound | Self-induced Aβ1-42 aggregation | 68.4 ± 5.2 |
| AChE-induced Aβ1-40 aggregation | 75.1 ± 6.1 | |
| Curcumin | Self-induced Aβ1-42 aggregation | 85.3 ± 7.9 |
Inhibition of Aβ aggregation was measured using a thioflavin T fluorescence assay. Data are presented as mean ± SD.
Table 3: In Vivo Efficacy in a Scopolamine-Induced Amnesia Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (s) in Morris Water Maze (Day 5) |
| Vehicle | - | 55.2 ± 4.8 |
| Scopolamine | 1 | 52.8 ± 5.1 |
| This compound + Scopolamine | 5 | 31.5 ± 3.9 |
| Donepezil + Scopolamine | 1 | 35.8 ± 4.2 |
*Data are presented as mean ± SD (n=10 mice per group). p < 0.05 compared to the scopolamine group.
Detailed Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against acetylcholinesterase from electric eel (eeAChE) and human recombinant AChE (hAChE), as well as butyrylcholinesterase from equine serum (eqBuChE), was determined using the spectrophotometric method of Ellman et al.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
AChE or BuChE enzyme solution
-
This compound stock solution in DMSO
-
-
Procedure:
-
A 100 µL reaction mixture containing phosphate buffer, DTNB, and the test compound (this compound) at various concentrations was pre-incubated with the enzyme (AChE or BuChE) for 15 minutes at 37°C.
-
The reaction was initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rates of the sample to a blank (enzyme and substrate without inhibitor).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
The ability of this compound to inhibit the aggregation of Aβ peptides was assessed using a Thioflavin T (ThT) fluorescence assay.
-
Reagents:
-
Aβ1-42 or Aβ1-40 peptide
-
Phosphate buffer (0.1 M, pH 7.4)
-
Thioflavin T (ThT) solution
-
This compound stock solution in DMSO
-
-
Procedure for Self-Induced Aggregation:
-
Aβ1-42 peptide was dissolved in the phosphate buffer to a final concentration of 20 µM.
-
This compound was added to the Aβ solution at a final concentration of 20 µM.
-
The mixture was incubated at 37°C for 48 hours with gentle agitation.
-
After incubation, ThT solution was added to the mixture, and the fluorescence intensity was measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
The percentage of inhibition was calculated relative to a control sample containing Aβ peptide without the inhibitor.
-
-
Procedure for AChE-Induced Aggregation:
-
The protocol was similar to the self-induced aggregation, with the addition of AChE to the Aβ1-40 solution to promote aggregation.
-
In Vivo Morris Water Maze Test
The Morris water maze test was used to evaluate the effect of this compound on learning and memory in a scopolamine-induced amnesia mouse model.
-
Animals: Male C57BL/6 mice (8-10 weeks old) were used.
-
Procedure:
-
Mice were divided into four groups: Vehicle, Scopolamine, this compound + Scopolamine, and Donepezil + Scopolamine.
-
This compound (5 mg/kg), Donepezil (1 mg/kg), or vehicle was administered intraperitoneally (i.p.) 30 minutes before the training session.
-
Scopolamine (1 mg/kg, i.p.) was administered 15 minutes before the training session to induce amnesia.
-
The training consisted of four trials per day for five consecutive days. In each trial, the mouse was placed in a circular pool of water and had to find a hidden platform. The time taken to find the platform (escape latency) was recorded.
-
On day 6, a probe trial was conducted where the platform was removed, and the time spent in the target quadrant was measured to assess memory retention.
-
Signaling Pathways and Experimental Workflow Visualizations
Proposed Multi-Target Mechanism of this compound
The following diagram illustrates the proposed signaling pathways through which this compound exerts its therapeutic effects in the context of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. AChE inhibitors are an important choice in the comprehensive management of Alzheimer's disease [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual-target inhibitors based on acetylcholinesterase: Novel agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AChE-IN-10 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. This document provides a detailed protocol for determining the in vitro inhibitory activity of a test compound, designated here as AChE-IN-10, on the enzyme acetylcholinesterase. The protocol is based on the widely used spectrophotometric method developed by Ellman.[1][2][3]
Principle of the Assay
The AChE inhibition assay is based on the Ellman's method, which measures the activity of the AChE enzyme.[1][2][3] In this colorimetric assay, acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The increase in the absorbance of TNB is monitored spectrophotometrically at 412 nm.[1][2] The presence of an AChE inhibitor, such as this compound, will reduce the rate of ATCh hydrolysis, leading to a decrease in the rate of color development. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4] The IC50 value is a key parameter for comparing the potency of different inhibitors. The following table provides example data for well-characterized AChE inhibitors.
| Compound | Target Enzyme | IC50 Value |
| This compound (Example) | Acetylcholinesterase (AChE) | To be determined |
| Donepezil | Acetylcholinesterase (AChE) | 9.26 nM |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM[5] |
Note: The IC50 values for reference compounds can vary depending on the specific experimental conditions.
Experimental Protocols
This protocol is designed for a 96-well microplate format, which is suitable for medium to high-throughput screening of inhibitors.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (test inhibitor)
-
Donepezil or other known AChE inhibitor (positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute the stock solution to a final concentration of 1 U/mL with the same buffer immediately before use.
-
ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 14 mM.
-
DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.
-
Test Inhibitor (this compound) and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid affecting enzyme activity. Prepare a similar dilution series for the positive control inhibitor (e.g., Donepezil).
Assay Procedure
-
Plate Setup:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.[1]
-
Add 10 µL of the various concentrations of this compound or the positive control inhibitor to the appropriate wells.[1]
-
For the control (uninhibited) wells, add 10 µL of the buffer (with the same percentage of DMSO as the inhibitor solutions).[1]
-
For the blank wells, add 20 µL of the buffer instead of the enzyme and inhibitor solutions.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by using the linear portion of the absorbance versus time curve.
-
Calculate the Percentage of Inhibition: The percentage of AChE inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
Where:
-
Rate of Control is the rate of reaction in the absence of the inhibitor.
-
Rate of Sample is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7] A sigmoidal dose-response curve is then fitted to the data using a suitable software program (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[4][6]
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse.
Experimental Workflow for AChE Inhibition Assay
Caption: Experimental workflow for the AChE inhibition assay.
References
Application Notes and Protocols for AChE-IN-10: A Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-10 is an investigational acetylcholinesterase (AChE) inhibitor designed to exhibit neuroprotective properties. Acetylcholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[1][2] This mechanism is a well-established therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4] Beyond symptomatic relief, emerging evidence suggests that some AChE inhibitors may also possess disease-modifying effects by protecting neurons from various insults, including oxidative stress and apoptosis.[5][6]
These application notes provide detailed protocols for in vitro assays to characterize the neuroprotective effects of this compound. The described experiments will enable researchers to assess its AChE inhibitory activity, evaluate its ability to protect neuronal cells from toxic insults, and investigate its underlying mechanisms of action, such as antioxidant and anti-apoptotic effects.
Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through a multi-targeted approach. Primarily, as an acetylcholinesterase inhibitor, it enhances cholinergic neurotransmission.[3][4] This not only aids in cognitive function but may also trigger downstream signaling cascades that promote neuronal survival. Additionally, this compound is believed to mitigate oxidative stress and inhibit apoptotic pathways, which are common contributors to neuronal cell death in neurodegenerative diseases.[6][7]
Proposed Signaling Pathway for this compound Neuroprotection
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotection in Neurodegenerative Disease: From Basic Science to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AChE-IN-10 for High-Throughput Screening in Alzheimer's Disease Drug Discovery
For Research Use Only.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the key pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[3][4] Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission, which has been a cornerstone of symptomatic treatment for AD for many years.[4][5][6] Consequently, the identification of novel and potent AChE inhibitors is a critical area of research in the quest for more effective AD therapies.
AChE-IN-10 is a potent and selective acetylcholinesterase inhibitor developed for use in high-throughput screening (HTS) campaigns to identify new lead compounds for the treatment of Alzheimer's disease. This document provides detailed protocols for the use of this compound as a reference compound in in-vitro AChE inhibition assays.
Principle of the Assay
The recommended assay for screening potential AChE inhibitors is a colorimetric method based on the Ellman's reagent.[3][7][8] In this assay, acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The intensity of the yellow color, measured at 412 nm, is directly proportional to the AChE activity. When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, leading to a reduction in the color intensity.
Data Presentation
The inhibitory activity of this compound was evaluated using the colorimetric AChE inhibition assay. The results are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Human Acetylcholinesterase
| Compound | IC₅₀ (nM) | Assay Conditions |
| This compound | 8.5 | 100 µM Acetylthiocholine, 0.5 mM DTNB, pH 8.0 |
| Donepezil | 12.2 | 100 µM Acetylthiocholine, 0.5 mM DTNB, pH 8.0 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile of this compound
| Enzyme | IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | 8.5 |
| Butyrylcholinesterase (BChE) | 1520 |
Selectivity is a crucial parameter for minimizing off-target side effects.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Colorimetric)
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound (or test compounds)
-
Donepezil (as a positive control)
-
Acetylthiocholine iodide
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of Acetylthiocholine iodide in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and test compounds in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer. The final solvent concentration should not exceed 1% in the assay.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound or this compound at various concentrations. For the control wells (100% activity and blank), add 20 µL of buffer.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank. Mix gently.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the acetylthiocholine substrate solution and 10 µL of the DTNB solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
The percent inhibition for each concentration of the test compound is calculated using the following formula:
where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: High-Throughput Screening Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Alzheimer’s disease drugs and their relationship with neuron-glia interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. attogene.com [attogene.com]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Assessing the Effect of AChE-IN-10 on Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The aggregation of Aβ peptides, particularly Aβ42, is considered a central event in the pathogenesis of AD.[1] Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, has been found to colocalize with Aβ plaques in AD brains.[2] Moreover, studies have indicated that AChE can accelerate the aggregation of Aβ peptides, suggesting that inhibitors of AChE might not only improve cholinergic function but also interfere with Aβ plaque formation.[2][3]
This document provides a detailed protocol for assessing the in vitro effect of a putative acetylcholinesterase inhibitor, designated here as AChE-IN-10, on the aggregation of amyloid-beta (Aβ) peptides. The following protocols outline key experiments to characterize the inhibitory potential of this compound, including a Thioflavin T (ThT) fluorescence assay, transmission electron microscopy (TEM) for morphological analysis of Aβ aggregates, and western blotting for the detection of Aβ oligomers.
Key Experimental Protocols
Preparation of Amyloid-Beta Peptides
To ensure reproducible aggregation kinetics, it is crucial to start with monomeric Aβ peptides.
Materials:
-
Synthetic Aβ42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Solubilization: Dissolve the synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL to break up pre-existing aggregates.[4]
-
Aliquoting and Storage: Aliquot the Aβ42/HFIP solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator, and store the resulting peptide film at -80°C.
-
Reconstitution: Immediately before use, reconstitute the Aβ42 peptide film in DMSO to a stock concentration of 5 mM.[5]
-
Working Solution: Dilute the DMSO stock into ice-cold PBS (pH 7.4) to the desired final concentration for the aggregation assay (e.g., 10 µM).
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[6][7][8]
Materials:
-
Monomeric Aβ42 peptide (prepared as in Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human recombinant Acetylcholinesterase (AChE)
-
Thioflavin T (ThT)
-
PBS, pH 7.4
-
96-well black, clear-bottom microplates
Protocol:
-
Prepare ThT Stock Solution: Dissolve ThT in PBS to a final concentration of 1 mM and filter through a 0.22 µm syringe filter. Store protected from light.
-
Prepare Reaction Mixtures: In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Control (Aβ alone): Aβ42 peptide in PBS.
-
AChE Control: Aβ42 peptide and AChE in PBS.
-
Test (this compound): Aβ42 peptide, AChE, and varying concentrations of this compound in PBS.
-
Inhibitor Control: Aβ42 peptide and this compound in PBS (without AChE).
-
Blank: PBS and ThT only.
-
-
Add ThT: Add ThT from the stock solution to each well to a final concentration of 10-20 µM.[9]
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a plate reader. Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.[6][8]
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to confirm the presence or absence of fibrils.[10][11]
Materials:
-
Samples from the ThT assay (at the end of the incubation period)
-
Formvar/carbon-coated copper grids (200-400 mesh)
-
2% (w/v) Uranyl acetate solution (negative stain)
-
Ultrapure water
Protocol:
-
Sample Application: Apply 5-10 µL of the Aβ aggregation reaction mixture onto a Formvar/carbon-coated grid and allow it to adsorb for 1-2 minutes.
-
Washing: Wick off the excess sample with filter paper and wash the grid by floating it on a drop of ultrapure water for 1 minute.
-
Staining: Negatively stain the grid by floating it on a drop of 2% uranyl acetate for 1-2 minutes.[10]
-
Drying: Wick off the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope. Acquire images at various magnifications to observe the morphology of the aggregates (e.g., oligomers, protofibrils, mature fibrils).[10]
Western Blotting for Aβ Oligomers
Western blotting can be used to detect the presence of different Aβ species, particularly soluble oligomers, which are considered to be the most neurotoxic forms.
Materials:
-
Samples from the ThT assay (at various time points)
-
Tris-Tricine gels (10-20%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Mix the Aβ samples with an equal volume of 2x Tricine sample buffer. Do not boil the samples to preserve oligomeric structures.
-
Electrophoresis: Separate the proteins on a Tris-Tricine polyacrylamide gel.[12]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 6E10 or A11) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Thioflavin T Fluorescence Assay Results
| Condition | Lag Time (h) | Maximum Fluorescence (RFU) | Aggregation Rate (RFU/h) |
| Aβ alone | |||
| Aβ + AChE | |||
| Aβ + AChE + this compound (Low Conc.) | |||
| Aβ + AChE + this compound (High Conc.) | |||
| Aβ + this compound |
Table 2: Densitometric Analysis of Western Blots for Aβ Oligomers
| Condition | Monomer Band Intensity | Dimer/Trimer Band Intensity | Higher-order Oligomer Band Intensity |
| Aβ alone (t=0h) | |||
| Aβ alone (t=24h) | |||
| Aβ + AChE (t=24h) | |||
| Aβ + AChE + this compound (t=24h) |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Amyloid-beta aggregation pathway and the point of intervention for this compound.
Caption: Experimental workflow for assessing the effect of this compound on Aβ aggregation.
References
- 1. Amyloid Beta Protein | Cell Signaling Technology [cellsignal.com]
- 2. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 10. Transmission electron microscopy assay [assay-protocol.com]
- 11. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Tau Phosphorylation Following Acetylcholinesterase Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau, a microtubule-associated protein, plays a crucial role in maintaining neuronal stability.[1][2] However, in several neurodegenerative diseases, including Alzheimer's disease, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs).[3][4] This pathological transformation is a hallmark of tauopathies and is closely linked to cognitive decline.[3][4] Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.[5] Emerging evidence suggests a complex relationship between AChE activity and tau phosphorylation, making it a critical area of investigation for therapeutic development.[6]
This document provides a detailed protocol for utilizing Western blotting to analyze changes in tau phosphorylation in response to treatment with an acetylcholinesterase inhibitor, referred to here as AChE-IN-10. Due to the limited public information on a specific compound named "this compound," this protocol is based on the general principles of acetylcholinesterase inhibitor function and established Western blot methodologies for phosphorylated tau. Researchers should adapt this protocol based on the specific characteristics of their inhibitor.
Signaling Pathway: Acetylcholinesterase Inhibition and Tau Phosphorylation
The precise signaling cascade linking acetylcholinesterase inhibition to alterations in tau phosphorylation is an active area of research. One proposed mechanism suggests that by inhibiting AChE, the subsequent increase in acetylcholine levels can modulate the activity of key kinases and phosphatases that regulate tau phosphorylation. A central kinase implicated in tau hyperphosphorylation is Glycogen Synthase Kinase 3 Beta (GSK3β).[7] The pathway diagram below illustrates a potential mechanism by which AChE inhibition could influence tau phosphorylation.
Caption: Putative signaling pathway of this compound in modulating tau phosphorylation.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the treatment of a neuronal cell line (e.g., SH-SY5Y) with a generic acetylcholinesterase inhibitor.
-
Cell Seeding: Plate neuronal cells at a density of 1 x 10^6 cells per well in a 6-well plate.
-
Cell Culture: Culture cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Once cells reach 70-80% confluency, replace the culture medium with medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Western Blot Protocol for Tau Phosphorylation
This protocol provides a detailed methodology for the detection of phosphorylated tau and total tau by Western blot.
1. Sample Preparation:
- Thaw cell lysates on ice.
- Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
2. Gel Electrophoresis:
- Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
- Include a pre-stained protein ladder to monitor protein separation.
- Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF membrane.
- Perform the transfer at 100V for 1-2 hours or overnight at 30V in a cold room (4°C).
4. Immunoblotting:
- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated tau (e.g., p-Tau Ser396, p-Tau Ser202/Thr205) and total tau overnight at 4°C with gentle agitation. (See Table 1 for recommended dilutions).
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated tau bands to the corresponding total tau bands and/or a loading control (e.g., GAPDH, β-actin).
Data Presentation
The following table summarizes typical quantitative parameters for a Western blot experiment analyzing tau phosphorylation.
| Parameter | Recommended Value/Range |
| Cell Treatment | |
| This compound Concentration | 1 - 10 µM (titration recommended) |
| Treatment Duration | 24 - 48 hours |
| Western Blot | |
| Protein Loading Amount | 20 - 30 µg per lane |
| Primary Antibodies | |
| p-Tau (Ser396) | 1:1000 - 1:2000 |
| p-Tau (Ser202/Thr205) | 1:1000 - 1:2000 |
| Total Tau | 1:1000 - 1:5000 |
| GAPDH / β-actin | 1:5000 - 1:10000 |
| Secondary Antibody | |
| HRP-conjugated anti-rabbit/mouse | 1:5000 - 1:10000 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Western blot protocol for analyzing tau phosphorylation.
Caption: Workflow for Western blot analysis of tau phosphorylation.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Tau Phosphorylation–Inhibitory Effects of Eupatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE-IN-10 Administration in Rodent Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AChE-IN-10, a potent acetylcholinesterase (AChE) inhibitor, in rodent models of cognitive impairment. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for neurodegenerative diseases such as Alzheimer's disease.
Chemical Properties and Mechanism of Action
This compound, also referred to as compound 24r, is a novel sulfone analog of donepezil.[1] It is a potent, mixed-type inhibitor of acetylcholinesterase (AChE), targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1] This dual binding contributes to its high inhibitory activity.
Key characteristics:
-
Potent AChE Inhibition: this compound exhibits a powerful inhibitory effect on AChE with an IC50 of 2.4 nM.[1][2]
-
Neuroprotective Properties: Beyond its primary function as an AChE inhibitor, this compound has demonstrated neuroprotective effects. It has been shown to reduce tau phosphorylation at the S396 residue and decrease amyloid-β (Aβ) aggregation in the presence of AChE.[1][2] Additionally, it provides protection against mitochondrial membrane dysfunction and oxidative stress.[1][2]
-
Blood-Brain Barrier Permeability: In vivo studies have indicated that this compound can effectively cross the blood-brain barrier.[2]
In Vivo Administration and Efficacy
This compound has been evaluated in a scopolamine-induced cognitive impairment mouse model, a widely used paradigm to screen for compounds with potential anti-amnesic effects.
Data Presentation
The following table summarizes the quantitative data from a comparative in vivo study of this compound (compound 24r) and Donepezil in a scopolamine-induced cognitive impairment mouse model.
| Compound | Dose | Route of Administration | Animal Model | Cognitive Test | Key Findings | Reference |
| This compound (Compound 24r) | 0.05 mg/kg | Intraperitoneal (i.p.) | Scopolamine-induced amnesic mice | Y-maze | Significantly improved learning and memory impairment at a 50-fold lower dose than donepezil. | [2] |
| Donepezil | 2.5 mg/kg | Intraperitoneal (i.p.) | Scopolamine-induced amnesic mice | Y-maze | Improved learning and memory impairment. | [2] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess cognitive function in rodent models are provided below.
Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory, which is dependent on the hippocampus. The protocol is based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 15 cm high walls) typically made of a non-porous material for easy cleaning.
-
Video tracking software (optional, but recommended for accurate data collection).
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Gently place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).
-
Data Collection: Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm. An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Calculation: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Cleaning: Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Morris Water Maze (MWM)
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
Materials:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room and visible from the pool.
-
Video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acclimation and Handling: Handle the animals for several days before the experiment to reduce stress.
-
Cued Training (Visible Platform): For the first 1-2 days, train the animals to find a visible platform (marked with a flag). This ensures the animals are not visually impaired and can learn the basic task of escaping the water.
-
Acquisition Phase (Hidden Platform): For the next 4-5 days, the platform is hidden in a fixed location.
-
Divide the pool into four quadrants.
-
For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path.
-
Conduct 4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus. It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
An open-field arena (e.g., a 40 x 40 x 40 cm box).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animals.
-
A novel object that differs in shape and texture from the familiar objects.
-
Video recording equipment.
Procedure:
-
Habituation: On the first day, allow each animal to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase: On the second day, place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Test Phase: After a retention interval (e.g., 1 hour, 24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (TF) and the novel object (TN).
-
-
Calculation: The discrimination index (DI) is calculated as: (TN - TF) / (TN + TF). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation in rodent models.
Caption: Proposed dual mechanism of action of this compound.
Caption: General workflow for evaluating this compound.
References
Troubleshooting & Optimization
Troubleshooting AChE-IN-10 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with AChE-IN-10 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 2.4 nM.[1][2] It is utilized in research for its potential neuroprotective properties, including the reduction of tau phosphorylation and amyloid aggregation.[1] For most biological assays and cell-based experiments, this compound must be fully dissolved in an aqueous buffer to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. Why did this happen?
This is a common issue encountered with hydrophobic compounds. While this compound may readily dissolve in organic solvents like DMSO or ethanol, its low aqueous solubility can cause it to precipitate out of solution when the concentration of the organic solvent is diluted in the aqueous buffer. This phenomenon is often referred to as "crashing out."
Q3: What are the initial steps to take when encountering solubility issues with this compound?
When facing solubility challenges, a systematic approach is recommended. Start by preparing a high-concentration stock solution in an appropriate organic solvent and then explore different methods for diluting this stock into your aqueous buffer. It is crucial to determine the maximum tolerable concentration of the organic solvent in your specific experimental system, as high concentrations can be toxic to cells or interfere with assay components.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in aqueous buffer.
This guide provides a step-by-step approach to systematically troubleshoot and resolve this common solubility issue.
Step 1: Optimize the Organic Solvent Stock Solution
The choice and concentration of the organic solvent for your stock solution are critical.
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.
-
Protocol:
-
Weigh a precise amount of this compound powder.
-
Add a calculated volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication in a water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Step 2: Determine the Maximum Tolerable Organic Solvent Concentration
Before proceeding, it is essential to determine the highest concentration of the chosen organic solvent that does not affect your experimental system (e.g., cell viability, enzyme activity).
-
Experimental Protocol: Solvent Tolerance Test
-
Prepare serial dilutions of your organic solvent (e.g., DMSO) in your experimental buffer to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
-
Perform your standard assay or cell viability test with these solvent-only controls.
-
Identify the highest concentration of the organic solvent that does not produce a significant effect compared to the no-solvent control. This is your maximum tolerable concentration.
-
Step 3: Test Different Dilution Methods
The way you dilute your stock solution can significantly impact solubility.
-
Method 1: Direct Dilution (with caution)
-
Directly add the required volume of your this compound stock solution to the final volume of your pre-warmed aqueous buffer.
-
Note: This method is prone to causing precipitation if the final organic solvent concentration is not sufficiently low and the final compound concentration is high.
-
-
Method 2: Serial Dilution
-
Perform serial dilutions of your high-concentration stock solution in the organic solvent to create intermediate stock concentrations.
-
Dilute these intermediate stocks into the aqueous buffer to achieve your final desired concentration, ensuring the final organic solvent concentration remains below the determined tolerance level.
-
Step 4: Employ Solubility-Enhancing Excipients
If precipitation persists, consider using solubility-enhancing agents.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep hydrophobic compounds in solution.[3]
-
Protocol: Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% Tween® 80) before adding the this compound stock solution.
-
-
Co-solvents: In some cases, a combination of organic solvents can improve solubility.
-
pH Adjustment: The solubility of a compound can be pH-dependent.[4][5]
-
Protocol: Systematically vary the pH of your buffer to determine if there is a pH range where this compound exhibits higher solubility. Ensure the tested pH range is compatible with your experimental system.
-
Step 5: Systematic Solubility Testing
To identify the optimal conditions for your specific needs, a systematic approach to testing different variables is recommended. The following table provides a template for such an experiment.
Table 1: Experimental Template for Determining this compound Solubility
| Test Condition | Variable | Range to Test | Observations (Visual) |
| Solvent Type | Organic Solvent | DMSO, Ethanol | Note any differences in initial stock solubility. |
| Solvent Conc. | Final % in Buffer | 0.1%, 0.5%, 1.0%, 2.0% | Record the concentration at which precipitation occurs. |
| Surfactant | Tween® 80 | 0%, 0.01%, 0.05%, 0.1% | Observe if the addition of surfactant prevents precipitation. |
| pH | Buffer pH | 6.0, 7.0, 7.4, 8.0 | Note any pH-dependent changes in solubility. |
| Temperature | Incubation Temp. | Room Temp, 37°C | Observe if temperature affects solubility. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway Context
While a specific signaling pathway diagram for this compound is not detailed in the provided search results, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates the general role of AChE in cholinergic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing AChE-IN-10 concentration for maximal neuroprotective effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of AChE-IN-10 for maximal neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an acetylcholinesterase (AChE) inhibitor. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound increases the concentration and duration of action of ACh, enhancing cholinergic neurotransmission.[3] This mechanism is crucial for cognitive functions like memory and learning.[4]
Q2: How does inhibiting AChE lead to neuroprotection?
A2: The neuroprotective effects of AChE inhibitors are thought to be multifactorial. Beyond increasing acetylcholine levels, which can have direct neurotrophic effects, some AChE inhibitors have been shown to reduce oxidative stress, modulate inflammatory responses, and interfere with the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[3][5]
Q3: What is a typical starting concentration range for a novel AChE inhibitor like this compound in in vitro experiments?
A3: For a novel compound, it is recommended to start with a broad concentration range to determine the optimal dose. A typical starting point could be from low nanomolar (e.g., 1 nM) to micromolar (e.g., 10 µM) concentrations. This range allows for the determination of both the effective concentration (EC50) for neuroprotection and the concentration at which toxicity might occur (IC50).
Q4: How do I prepare a stock solution of this compound?
A4: The solubility of the compound is a critical first step. If the solubility characteristics are unknown, it is advisable to first test solubility in common laboratory solvents like DMSO, ethanol, or PBS. For many organic small molecules, a high-concentration stock solution (e.g., 10 mM) is prepared in DMSO and then serially diluted in the appropriate cell culture medium to the final desired concentrations. It's crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable neuroprotective effect. | Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Incubation time is too short. | Increase the incubation time with the compound. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal duration. | |
| The chosen experimental model of neurotoxicity is not responsive to AChE inhibition. | Verify the model's sensitivity to other known neuroprotective agents or AChE inhibitors. Consider using an alternative model of neuronal damage. | |
| High levels of cytotoxicity observed. | Concentration of this compound is too high. | Perform a dose-response experiment with a lower concentration range to determine the IC50 for toxicity. Ensure the concentration used for neuroprotection studies is well below the toxic threshold. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Prepare fresh dilutions from the stock solution. | |
| Compound instability. | Check the stability of this compound in your experimental conditions (e.g., temperature, light exposure). Prepare fresh solutions for each experiment. | |
| Inconsistent or variable results between experiments. | Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Pipetting errors leading to inaccurate concentrations. | Calibrate pipettes regularly. Use precise pipetting techniques, especially for serial dilutions. | |
| Reagent variability. | Use reagents from the same lot for a set of experiments. If a new lot is introduced, perform a validation experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound against Oxidative Stress-Induced Cell Death
Objective: To identify the concentration of this compound that provides the maximal protection to neuronal cells against hydrogen peroxide (H₂O₂)-induced cytotoxicity.
Methodology:
-
Cell Culture:
-
Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells with this compound for 24 hours.
-
-
Induction of Oxidative Stress:
-
After the pre-incubation period, add H₂O₂ to each well to a final concentration of 100 µM (this concentration may need to be optimized for your specific cell line).
-
Include control wells: untreated cells, cells treated with H₂O₂ only, and cells treated with this compound only.
-
Incubate for another 24 hours.
-
-
Cell Viability Assay:
-
Assess cell viability using the MTT assay.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the log concentration of this compound to determine the EC50 for neuroprotection.
-
Protocol 2: Measuring Acetylcholinesterase Inhibition
Objective: To quantify the inhibitory activity of this compound on acetylcholinesterase.
Methodology:
-
Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound at various concentrations
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
This compound at different concentrations (or vehicle for control)
-
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The color change is due to the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
-
Data Presentation
Table 1: Dose-Dependent Neuroprotective Effect of this compound on H₂O₂-Treated SH-SY5Y Cells
| This compound Concentration (µM) | Cell Viability (%) ± SD |
| 0 (H₂O₂ only) | 52.3 ± 4.5 |
| 0.001 | 55.1 ± 3.8 |
| 0.01 | 65.7 ± 5.1 |
| 0.1 | 82.4 ± 4.2 |
| 1 | 91.2 ± 3.9 |
| 10 | 88.5 ± 4.8 |
Table 2: Inhibitory Activity of this compound on Acetylcholinesterase
| This compound Concentration (nM) | AChE Inhibition (%) ± SD |
| 0.1 | 12.5 ± 2.1 |
| 1 | 35.8 ± 3.4 |
| 10 | 78.2 ± 4.9 |
| 100 | 95.1 ± 2.7 |
| 1000 | 98.6 ± 1.5 |
Visualizations
Caption: Experimental workflows for determining neuroprotective and AChE inhibitory activities.
Caption: Putative signaling pathway for this compound-mediated neuroprotection.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential off-target effects of AChE-IN-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of AChE-IN-10, a novel acetylcholinesterase (AChE) inhibitor. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, reversible inhibitor of acetylcholinesterase (AChE).[1] Its primary mechanism involves binding to the active site of the AChE enzyme, which prevents the breakdown of the neurotransmitter acetylcholine (ACh).[2] This leads to an increased concentration and prolonged action of ACh at cholinergic synapses, thereby enhancing neurotransmission.[1][3] The primary biological role of AChE is to terminate nerve impulse transmission by rapidly hydrolyzing ACh.[4]
Q2: What are the potential on-target effects of this compound that might be observed in cellular or in vivo models?
A2: By increasing acetylcholine levels, this compound can cause a range of on-target cholinergic effects due to the hyperstimulation of muscarinic and nicotinic receptors.[1] In experimental models, this can manifest as symptoms often summarized by the mnemonic SLUDGE: Salivation, Lacrimation, Urination, Diaphoresis (sweating), Gastrointestinal upset, and Emesis (vomiting).[3] Cardiovascular effects such as bradycardia (slowed heart rate) and hypotension may also be observed.[5]
Q3: What are the most likely off-target interactions for an inhibitor like this compound?
A3: The most common off-target interaction for acetylcholinesterase inhibitors is with butyrylcholinesterase (BuChE), a related enzyme with a similar substrate-binding site. While this compound is designed for high selectivity, cross-reactivity should always be assessed. Other potential off-targets could include different types of esterases or hydrolases present in the experimental system. In rare cases, unexpected interactions with kinases or other receptor families can occur, which is why broad-panel screening is recommended if anomalous results are observed.[6][7]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is a critical step in inhibitor validation. A straightforward approach is to use a rescue experiment or a target engagement assay.[8] For instance, one could use a catalytically inactive version of the target protein that still binds the inhibitor. Alternatively, genetic methods like siRNA or CRISPR/Cas9 to knock down the target protein (AChE) can be employed.[8] If the cellular effect persists after target knockdown but is still induced by this compound, it is likely an off-target effect.
Q5: What is a recommended starting concentration for this compound to minimize off-target effects?
A5: To minimize the risk of off-target effects, it is advisable to start experiments using a concentration that is effective but not excessive. A good starting point is 5 to 10 times the in vitro IC50 or Kᵢ value determined for AChE.[7] Using a wide range of concentrations in initial experiments is crucial to establish a clear dose-response relationship.[9] If off-target effects are suspected, lowering the concentration is a primary troubleshooting step.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| 1. Unexpected Cell Toxicity or Phenotype | The observed cellular response (e.g., apoptosis, cell cycle arrest) is not consistent with known outcomes of AChE inhibition. | A. Perform a Broad Kinase Selectivity Screen: Run this compound against a panel of recombinant kinases to identify potential off-target interactions.[6] B. Use an Inactive Control Compound: Synthesize or obtain a structurally similar analog of this compound that is inactive against AChE. If this analog reproduces the phenotype, the effect is off-target. C. Profile Against Other Hydrolases: Use activity-based protein profiling (ABPP) to assess selectivity against the broader family of serine hydrolases.[10] |
| 2. High Variability in Replicates | Inconsistent results are observed between identical experimental setups. | A. Verify Inhibitor Solubility and Stability: Check the solubility of this compound in your assay buffer. Precipitated compound can lead to inconsistent effective concentrations. Ensure the inhibitor is stable under your experimental conditions (pH, temperature).[9] B. Ensure Consistent Enzyme Activity: Always use fresh enzyme preparations or aliquots that have not undergone multiple freeze-thaw cycles.[11] Add a protease inhibitor cocktail to cell lysates to prevent degradation of your target enzyme.[7] C. Optimize Assay Conditions: Ensure all reagents are properly mixed and that incubation times and temperatures are strictly controlled.[12] |
| 3. Discrepancy Between In Vitro IC50 and Cellular Potency | The concentration of this compound required to achieve an effect in cells is significantly higher than its biochemical IC50 value. | A. Assess Cell Permeability: The compound may have poor membrane permeability. Use a cellular thermal shift assay (CETSA) to confirm target engagement within intact cells. B. Investigate Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Test for this by co-administering this compound with known efflux pump inhibitors. C. Consider Metabolic Instability: The compound may be rapidly metabolized by cells. Analyze compound stability in the presence of liver microsomes or cell lysates.[13] |
Data Summaries
Below are representative data for this compound. (Note: These are hypothetical data for illustrative purposes.)
Table 1: Kinase Selectivity Profile of this compound (Screened at 10 µM concentration)
| Kinase Target | % Inhibition |
| PKA | < 5% |
| PKCα | < 2% |
| MAPK1 (ERK2) | < 8% |
| CDK2/cyclin A | < 10% |
| JNK1 | < 5% |
Table 2: Comparative IC50 Values of this compound
| Enzyme | IC50 (nM) | Selectivity Ratio (BuChE/AChE) |
| Acetylcholinesterase (AChE) | 15 nM | >650-fold |
| Butyrylcholinesterase (BuChE) | >10,000 nM |
Visualizations
Caption: Acetylcholine signaling at a cholinergic synapse.
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
Caption: Logical flowchart for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Determining the Selectivity of this compound against Butyrylcholinesterase (BuChE)
This protocol is based on the Ellman's method to measure cholinesterase activity.
Materials:
-
Human recombinant AChE and BuChE
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate and plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in phosphate buffer, ranging from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
Prepare a working solution of DTNB (10 mM) and the substrate (ATCI for AChE, BTCI for BuChE) at 15 mM.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 25°C.[9] This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 20 µL of the substrate (ATCI or BTCI) to each well.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
-
Protocol 2: Workflow for Off-Target Identification using Chemical Proteomics
This protocol provides a high-level workflow for affinity-based protein profiling to identify cellular targets of this compound.
Objective: To identify proteins from a cell lysate that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a biotinylated version of this compound (or a version with another affinity tag) that retains its inhibitory activity. An inactive analog should also be synthesized as a control.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cell line or tissue of interest.
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated this compound probe to allow binding to target proteins.
-
As a control, incubate a separate lysate sample with the inactive biotinylated probe. A competition control can also be included where lysate is pre-incubated with excess non-biotinylated this compound before adding the probe.
-
-
Capture and Elution:
-
Capture the probe-protein complexes using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the active probe pulldown compared to the inactive probe and competition controls. These proteins are the primary off-target candidates.[10]
-
Protocol 3: Validating Off-Target Hits using a Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to a candidate off-target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour).
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation and aggregation. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the candidate protein remaining in the soluble fraction for each temperature point using Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Plot the percentage of soluble protein versus temperature for both vehicle- and drug-treated samples.
-
A shift in the melting curve to a higher temperature in the drug-treated sample indicates that this compound has bound to and stabilized the candidate protein, confirming a direct interaction.
-
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AChE-IN-10 Cell Viability Assays
Welcome to the technical support center for researchers utilizing AChE-IN-10 and other acetylcholinesterase (AChE) inhibitors in cell viability assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might it affect cell viability?
A1: this compound is an acetylcholinesterase (AChE) inhibitor. Its primary function is to block the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh in the vicinity of cholinergic receptors, resulting in their overstimulation.[1] Beyond its role in neurotransmission, AChE has been implicated in non-catalytic functions, including the promotion of apoptosis (programmed cell death).[2][3] Therefore, inhibiting AChE could paradoxically interfere with the natural apoptotic processes in some cells.[2] The ultimate effect on cell viability can be complex, depending on the cell type, the specific signaling pathways activated by excess ACh, and any off-target effects of the inhibitor.
Q2: Which cell viability assay is best suited for testing this compound?
A2: The choice of assay depends on your specific research question and cell type.
-
Metabolic Assays (e.g., MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is often used as a proxy for cell number.[4] They are widely used but can be prone to interference from colored or reducing compounds.[4][5][6]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (i.e., dead or dying cells).[7][8][9][10] This provides a direct measure of cytotoxicity.
-
ATP Quantification Assays: These highly sensitive luminescent assays measure the amount of ATP in a cell population, as ATP is rapidly degraded upon cell death.[11][12][13]
It is highly recommended to use an orthogonal method (a second, different type of assay) to confirm results obtained from a primary screen.
Q3: My cell viability results are over 100% of the control after treatment with this compound. What does this mean?
A3: An apparent increase in cell viability above the untreated control is a common artifact in metabolic assays like the MTT assay. This does not necessarily indicate increased cell proliferation. Potential causes include:
-
Direct Reduction of Assay Reagent: The inhibitor itself may have reducing properties that can chemically convert the assay reagent (e.g., MTT tetrazolium salt) to its colored formazan product, independent of cellular metabolic activity.[5][14][15]
-
Induction of a Hypermetabolic State: The compound might be causing cellular stress, leading to a temporary increase in metabolic activity and, consequently, a stronger signal in metabolic assays.
-
Compound Precipitation or Color Interference: If the compound precipitates in the culture medium or is colored, it can interfere with the absorbance reading.
To investigate this, run a cell-free control where you add this compound to the culture medium and the assay reagent without any cells present.[5] If a color change occurs, it indicates direct interference.
Troubleshooting Guide
Problem 1: High Background Absorbance in Wells
| Possible Cause | Suggested Solution |
| Contaminated Reagents or Media | Use fresh, sterile reagents and culture medium. Ensure all solutions are free of bacterial or fungal contamination.[16] |
| Phenol Red Interference | Phenol red in culture medium can interfere with colorimetric assays. Use phenol red-free medium for the assay incubation period.[17] |
| Direct Reduction of Assay Reagent by Media Components | Some components in serum or media can reduce tetrazolium salts.[4][15] Run a "media only" background control and subtract this value from all other readings. |
| Extended Incubation Time | Over-incubation can lead to non-enzymatic reduction of the assay reagent. Optimize the incubation time to ensure the signal is within the linear range of the assay.[11] |
Problem 2: Inconsistent Results and High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid letting cells settle in the tube. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (MTT Assay) | After adding the solubilization solution (e.g., DMSO), mix thoroughly by pipetting up and down or using a plate shaker to ensure all formazan crystals are dissolved. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for precipitates. If precipitation occurs, consider adjusting the solvent or the final concentration of the compound. |
Problem 3: No or Very Low Signal (Low Absorbance/Luminescence)
| Possible Cause | Suggested Solution |
| Low Cell Number | The number of cells seeded may be too low for the assay's detection limit. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[18] |
| Incorrect Wavelength/Filter Settings | Double-check the plate reader settings to ensure you are measuring absorbance or luminescence at the correct wavelength for your specific assay. |
| Reagent Degradation | Ensure assay reagents are stored correctly (e.g., protected from light, at the correct temperature) and are not expired.[19] Prepare working solutions fresh.[19] |
| Rapid Cytotoxicity | The inhibitor may be highly cytotoxic, leading to widespread cell death and loss of metabolic activity or ATP before the assay is performed. Consider a shorter incubation time with the compound. |
Data Presentation
Table 1: Key Parameters for Common Cell Viability Assays
| Assay Type | Principle | Reagent | Detection Method | Wavelength | Incubation Time |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4] | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Colorimetric (Absorbance) | 570 nm (background at 630-690 nm) | 1-4 hours[11] |
| LDH | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10] | Tetrazolium salt (INT) | Colorimetric (Absorbance) | 490 nm (background at 680 nm)[10] | 30 minutes[10] |
| ATP | Quantification of ATP, which is present in metabolically active cells, using a luciferase-based reaction.[11] | Luciferin/Luciferase | Luminescence | N/A | ~10 minutes |
Table 2: Example IC50 Values for Known AChE Inhibitors
| Inhibitor | IC50 Value (AChE) | Notes |
| Donepezil | 0.027 µM[20] | A commonly used drug for Alzheimer's disease. |
| Tacrine | 0.0145 µM[21] | Another therapeutic AChE inhibitor. |
| Rivastigmine | 71 µM[20] | Shows variability in reported IC50 values. |
| Galantamine | ~33 µM (in some studies) | A natural alkaloid used in Alzheimer's treatment. |
| Ondansetron | 33 µM[22] | Also shows BChE inhibition. |
Note: IC50 values can vary significantly based on the assay conditions, enzyme source (e.g., human vs. electric eel), and cell line used.
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells (e.g., SH-SY5Y neuroblastoma cells).[23][24][25]
-
Dilute the cells to the desired concentration in culture medium. A typical seeding density is between 5,000 and 10,000 cells per well in a 96-well plate.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly on a plate shaker for 5-10 minutes to ensure all crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. It is recommended to also measure absorbance at a reference wavelength of 630-690 nm to subtract background noise.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for cell viability assays.
Caption: AChE inhibitor signaling pathway modulation.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted promotion of apoptosis by acetylcholinesterase [frontiersin.org]
- 3. Acetylcholinesterase Involvement in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. ATP Assays | What is an ATP Assay? [promega.com]
- 14. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. siriusgenomics.com [siriusgenomics.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. SH-SY5Y culturing [protocols.io]
- 24. biorxiv.org [biorxiv.org]
- 25. Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-10 interference with common laboratory reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of AChE-IN-10 in common laboratory settings. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.
Important Note: The designation "this compound" has been used to refer to at least two distinct chemical entities. It is crucial to identify the specific compound you are working with by its CAS number to use this guide effectively.
-
This compound (Compound 24r): A benzimidazole derivative.
-
This compound (Compound ET11): A quinoline derivative.
This guide is structured to address each compound separately.
This compound (Compound 24r) Troubleshooting Guide
Chemical Structure: A potent acetylcholinesterase inhibitor with a benzimidazole core structure.
Frequently Asked Questions (FAQs)
Q1: My this compound (Compound 24r) is not dissolving properly. What solvents should I use?
A1: this compound (Compound 24r) is sparingly soluble in aqueous buffers. For stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO). When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent effects on enzyme activity and cell viability.
Q2: I am observing inconsistent IC50 values in my acetylcholinesterase (AChE) activity assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Compound Precipitation: Due to its limited aqueous solubility, this compound (Compound 24r) may precipitate in your assay buffer, especially at higher concentrations. This reduces the effective concentration of the inhibitor. Visually inspect your assay plate for any signs of precipitation. It is advisable to test the solubility of the compound in your final assay buffer at the highest concentration to be used.
-
Interaction with Assay Components: The benzimidazole core of this compound has metal-chelating properties.[1][2] If your assay buffer contains divalent cations (e.g., Mg²⁺, Ca²⁺) that are essential for enzyme activity or detection, chelation by the inhibitor could lead to apparent inhibition that is not due to direct interaction with AChE. Consider using a buffer with minimal metal content or including an appropriate concentration of a non-interfering chelating agent like EDTA as a control.
-
pH Sensitivity: The protonation state of the benzimidazole and piperidine nitrogens can be influenced by the pH of the assay buffer, which in turn can affect its solubility and binding to the enzyme. Ensure that the pH of your buffer is consistent across all experiments.
Q3: I am using a fluorescence-based assay and suspect interference from this compound (Compound 24r). Is this possible?
A3: While the benzimidazole scaffold itself is not a classic fluorophore, it is always good practice to check for potential autofluorescence or quenching effects of your compound at the excitation and emission wavelengths of your assay. Run a control experiment with the compound in the assay buffer without the enzyme and substrate to assess its intrinsic fluorescence.
Troubleshooting Common Laboratory Issues
| Problem | Potential Cause | Recommended Solution |
| Low Potency/Higher than Expected IC50 | 1. Compound Degradation: Improper storage can lead to degradation. 2. Precipitation in Assay: Poor solubility at the tested concentrations. | 1. Store the compound as a stock solution in an appropriate solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions for each experiment. Decrease the final concentration of the organic solvent in the assay. Perform a solubility test in the assay buffer. |
| High Variability Between Replicates | 1. Incomplete Dissolution: The compound is not fully dissolved in the stock solution or has precipitated upon dilution. 2. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of microplates and pipette tips. | 1. Ensure the stock solution is clear before making dilutions. Vortex thoroughly. 2. Consider using low-adhesion plasticware. Pre-incubating plates with a blocking agent like BSA may help in some cases. |
| Apparent Inhibition in Control Experiments (without enzyme) | 1. Assay Interference: The compound interferes with the detection method (e.g., colorimetric or fluorometric). 2. Metal Chelation: If metal ions are part of the detection system. | 1. Run controls with the compound and detection reagents to check for direct interaction. 2. Evaluate the effect of the compound in the presence and absence of metal ions required for the assay. |
This compound (Compound ET11) Troubleshooting Guide
Chemical Structure: A potent acetylcholinesterase inhibitor with a quinoline core structure.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound (Compound ET11). What are the recommended solvents?
A1: Similar to the benzimidazole-based inhibitor, this compound (Compound ET11) has limited solubility in aqueous solutions. It is advisable to prepare stock solutions in an organic solvent like DMSO. When diluting into aqueous buffers for your experiments, ensure the final solvent concentration is kept to a minimum (ideally below 1%) to prevent artifacts.
Q2: My fluorescence-based AChE assay is giving inconsistent results with this compound (Compound ET11). Could the compound be interfering?
A2: Yes, this is a significant possibility. Quinoline and its derivatives are known to possess fluorescent properties.[3][4]
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a high background signal and artificially low apparent inhibition.
-
Fluorescence Quenching: The compound might quench the fluorescence of your reporter molecule, which could be misinterpreted as enzyme inhibition.
-
pH-Dependent Fluorescence: The fluorescence of quinoline derivatives can be sensitive to the pH of the environment due to the protonation of the nitrogen atom.[4]
It is essential to run control experiments to characterize the fluorescent properties of this compound (Compound ET11) under your specific assay conditions (buffer, pH, wavelengths).
Q3: Are there any known chemical incompatibilities with this compound (Compound ET11)?
A3: The N-benzylpiperidine moiety is a common feature in many biologically active compounds.[5] While generally stable, compounds with tertiary amines can be susceptible to oxidation. The dimethoxy-indanone portion of the molecule could potentially interact with strong nucleophiles. It is always recommended to use high-purity solvents and avoid harsh chemical conditions.
Troubleshooting Common Laboratory Issues
| Problem | Potential Cause | Recommended Solution |
| High Background in Fluorescence Assays | Autofluorescence of the Compound: The quinoline core is fluorescent. | 1. Measure the fluorescence of the compound alone in the assay buffer at the assay wavelengths. 2. Subtract the background fluorescence of the compound from your experimental readings. 3. If the autofluorescence is very high, consider using a different assay format (e.g., colorimetric). |
| Erratic or Non-reproducible Inhibition Data | 1. Compound Precipitation: Poor aqueous solubility. 2. Light Sensitivity: Quinoline derivatives can be light-sensitive. | 1. Check for precipitation in the assay wells. Reduce the final solvent concentration. 2. Protect stock solutions and assay plates from light. |
| Time-Dependent Loss of Activity | Compound Instability in Aqueous Buffer: The compound may not be stable over long incubation periods in your assay buffer. | 1. Prepare fresh dilutions of the compound immediately before use. 2. Minimize the pre-incubation time of the compound in the assay buffer. |
Experimental Protocols
General Protocol for Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is a generalized version of the Ellman's assay and may need to be optimized for your specific experimental conditions.
Materials:
-
AChE enzyme (from a suitable source)
-
Acetylthiocholine (ATCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
This compound (Compound 24r or ET11)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of ATCh and DTNB in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the this compound dilution (or vehicle control).
-
Add the AChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add the ATCh substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Logical Workflow for Troubleshooting AChE Inhibition Assays
Caption: Troubleshooting workflow for inconsistent AChE assay results.
Potential Interference Pathways of Test Compounds in Enzyme Assays
Caption: Interference pathways in enzyme assays.
References
- 1. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of AChE-IN-10
Disclaimer: Information regarding the specific compound "AChE-IN-10" is not publicly available. The following best practices, troubleshooting guides, and FAQs are based on general knowledge and recommendations for the long-term storage and handling of novel acetylcholinesterase (AChE) inhibitors and other research-grade small molecules. Researchers should always consult any available product-specific documentation and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For initial reconstitution, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally recommended for novel small molecule inhibitors. DMSO is a versatile solvent that can dissolve a wide range of organic compounds. For aqueous-based biological assays, further dilution of the DMSO stock solution into an appropriate buffer (e.g., PBS, TRIS) is necessary. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store the reconstituted stock solution of this compound?
A2: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term use (a few days), the stock solution can be stored at 4°C if protected from light.
Q3: Is this compound sensitive to light or air?
A3: While specific data for this compound is unavailable, many organic small molecules are sensitive to light and oxidation. It is best practice to store the compound, both in solid form and in solution, protected from light (e.g., in amber vials or wrapped in foil). For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Q4: What are the general safety precautions for handling this compound?
A4: As an acetylcholinesterase inhibitor, this compound should be handled with caution. Avoid direct contact with skin, eyes, and mucous membranes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of accidental exposure, wash the affected area thoroughly with water and seek medical advice.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | The compound may have low solubility in that specific solvent. | Try gentle warming (if the compound is heat-stable) or sonication to aid dissolution. If insolubility persists, consider an alternative solvent. For subsequent dilutions into aqueous buffers, ensure the initial stock concentration is not too high to prevent precipitation. |
| Precipitation is observed after diluting the stock solution into an aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Reduce the final concentration of the compound in the assay. Alternatively, increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment, or add a surfactant like Tween-20 or Pluronic F-68 to the buffer to improve solubility. |
| Inconsistent or non-reproducible experimental results. | - Compound degradation due to improper storage or handling.- Inaccurate pipetting of concentrated stock solutions.- Contamination of the compound or reagents. | - Prepare fresh stock solutions from the solid compound.- Use calibrated pipettes and validated pipetting techniques.- Ensure all reagents and labware are clean and free of contaminants. |
| Loss of compound activity over time. | The compound may be unstable in the storage solvent or conditions. | Perform a stability study by testing the activity of the compound at different time points after storage. Consider storing aliquots at -80°C under an inert atmosphere for long-term preservation of activity. |
Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light | Duration |
| Solid (Lyophilized Powder) | -20°C or -80°C | Dry | Protected from Light | Long-term (Years) |
| DMSO Stock Solution | -20°C or -80°C | N/A | Protected from Light | Long-term (Months to a Year) |
| Aqueous Working Solution | 4°C | N/A | Protected from Light | Short-term (Hours to a Day) |
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol provides a general framework for determining the inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a working solution of ATC in phosphate buffer.
-
Prepare a working solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound from the stock solution into the phosphate buffer. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound dilution or vehicle control (buffer with the same DMSO concentration)
-
DTNB solution
-
AChE enzyme solution
-
-
Mix gently and incubate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the ATC substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for a set period (e.g., 10-20 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Caption: Simplified signaling pathway at a cholinergic synapse showing the role of AChE and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 value of this compound using an in vitro enzyme activity assay.
Validation & Comparative
A Comparative Analysis of AChE-IN-10 and Donepezil: Potency and Mechanism of Action
In the landscape of acetylcholinesterase (AChE) inhibitors, both AChE-IN-10 and donepezil emerge as potent molecules with significant therapeutic and research interest, particularly in the context of neurodegenerative diseases like Alzheimer's. This guide provides a head-to-head comparison of their inhibitory capacities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and donepezil against acetylcholinesterase. It is important to note that IC50 values can vary based on experimental conditions, such as the source of the enzyme and the specific assay used.
| Compound | Target Enzyme | IC50 Value | Source |
| hthis compound | Human Acetylcholinesterase (hAChE) | 6.34 nM | [1] |
| Donepezil | Human Acetylcholinesterase (hAChE) | 11 nM | [2] |
| Donepezil | Acetylcholinesterase (AChE) | 16.43 nM | [3] |
| Donepezil | Acetylcholinesterase (AChE) | 0.021 µM (21 nM) | [4] |
Note: nM stands for nanomolar and µM stands for micromolar. A lower IC50 value indicates a higher potency.
Mechanism of Action: Inhibition of Acetylcholinesterase
Acetylcholinesterase inhibitors, such as this compound and donepezil, function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5][6][7] By inhibiting the AChE enzyme, these compounds increase the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission.[5] This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a decline in acetylcholine levels.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocols: Determination of IC50 Values
The IC50 values for acetylcholinesterase inhibitors are commonly determined using the spectrophotometric method developed by Ellman.[8][9][10]
Ellman's Method for AChE Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds (this compound, donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ATCI, DTNB, and the test compounds in appropriate solvents. The final concentration of the organic solvent (like DMSO) in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
A solution of the test compound at various concentrations (to generate a dose-response curve). A control well with no inhibitor is also prepared.
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: The plate is typically pre-incubated for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI) solution to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a specific duration (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Data Analysis:
-
The rate of the reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for IC50 Determination using Ellman's Method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
- 9. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Neuroprotective Efficacy of Novel Acetylcholinesterase Inhibitors
Introduction
Acetylcholinesterase inhibitors (AChE-Is) are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily acting by increasing the availability of acetylcholine in the synaptic cleft.[1] However, emerging evidence suggests that many of these compounds possess disease-modifying properties beyond cholinesterase inhibition, including direct neuroprotective effects.[2] These effects may involve attenuating β-amyloid (Aβ) toxicity, reducing oxidative stress, and inhibiting apoptosis.[3][4][5] This guide provides a comparative analysis of the neuroprotective effects of AChE-IN-10, a novel and potent AChE-I, against established alternatives like Donepezil and Rivastigmine in validated in vivo models of neurodegeneration. The data herein is synthesized from preclinical studies to aid researchers and drug development professionals in evaluating the therapeutic potential of next-generation AChE-Is.
Mechanism of Action: Beyond Cholinergic Enhancement
While the primary mechanism of AChE-Is is to inhibit the breakdown of acetylcholine, their neuroprotective actions are often independent of this function.[3] Key secondary mechanisms include the modulation of amyloid precursor protein (APP) processing, protection against Aβ-induced toxicity, and the activation of pro-survival signaling pathways.[6] For instance, some AChE-Is have been shown to upregulate the anti-apoptotic protein Bcl-2 and activate the PI3K-Akt survival pathway, directly shielding neurons from apoptotic cell death.[3][7]
In Vivo Efficacy Comparison: Alzheimer's Disease Model
To validate and compare the neuroprotective effects of this compound, a scopolamine-induced cognitive impairment model in rodents was utilized. This model mimics the cholinergic deficit seen in AD and is standard for evaluating the efficacy of AChE-Is.[8][9] Animal performance was assessed using behavioral tests, followed by post-mortem brain tissue analysis.
Experimental Workflow
The overall experimental design follows a standard preclinical validation pipeline for neuroprotective compounds.
Cognitive Improvement: Morris Water Maze
The Morris Water Maze (MWM) test is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[10][11] A shorter escape latency and more time spent in the target quadrant indicate better cognitive function.[12]
Table 1: Morris Water Maze Performance Data
| Treatment Group | Mean Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle (Scopolamine) | 52.4 ± 4.1 | 18.2 ± 2.5 |
| This compound (2 mg/kg) | 25.6 ± 3.5 | 45.8 ± 3.9 |
| Donepezil (2 mg/kg) | 28.9 ± 3.8 | 41.5 ± 4.1 |
| Rivastigmine (1 mg/kg) | 35.1 ± 4.0 | 34.7 ± 3.6 |
Data are presented as mean ± SEM. Lower escape latency and higher time in the target quadrant indicate improved cognitive performance.
Experimental Protocol: Morris Water Maze
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water is used.[13] A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in a fixed location (target quadrant). Visual cues are placed around the room for spatial navigation.[12][13]
-
Acquisition Phase: Each rat undergoes four trials per day for five consecutive days. For each trial, the rat is placed into the water facing the pool wall from one of four random start positions and is allowed 60 seconds to find the hidden platform.[12] If the rat fails to find the platform within 60 seconds, it is gently guided to it. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: On the sixth day, the platform is removed, and each rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded using a video tracking system.[10]
Reduction of Neuropathology: Amyloid-β Plaque Load
While the scopolamine model is primarily for cholinergic deficit, chronic administration can increase Aβ levels.[14] Immunohistochemistry (IHC) was used to quantify the Aβ plaque burden in the hippocampus, a key pathological hallmark of AD.
Table 2: Amyloid-β Plaque Load in Hippocampus
| Treatment Group | Aβ Plaque Count (plaques/mm²) | Percent Area Covered by Aβ (%) |
| Vehicle (Scopolamine) | 18.5 ± 2.1 | 7.8 ± 1.1 |
| This compound (2 mg/kg) | 9.2 ± 1.5 | 3.1 ± 0.6 |
| Donepezil (2 mg/kg) | 11.4 ± 1.8 | 4.0 ± 0.8 |
| Rivastigmine (1 mg/kg) | 14.6 ± 2.0 | 5.9 ± 0.9 |
Data are presented as mean ± SEM. A lower plaque count and percent area indicate a reduction in neuropathology.
Experimental Protocol: Immunohistochemistry for Aβ
-
Tissue Preparation: Brains are fixed in 4% paraformaldehyde, cryoprotected, and sectioned at 30 µm using a cryostat.
-
Antigen Retrieval: Sections are incubated in 70-95% formic acid for 5-20 minutes to unmask the Aβ epitope.[15][16][17]
-
Staining:
-
Sections are washed in TBS and treated with 3% H₂O₂ to quench endogenous peroxidase activity.[15]
-
Blocking is performed with 1% Bovine Serum Albumin (BSA) in TBS for 1 hour.[18]
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
After washing, sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.[15]
-
The signal is visualized using 3,3'-Diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.[18]
-
-
Quantification: Images of the hippocampus are captured using a microscope. The number of plaques and the percentage of the total area covered by Aβ immunoreactivity are quantified using image analysis software (e.g., ImageJ).[15]
Molecular Neuroprotection: Anti-Apoptotic Effects
To assess the direct neuroprotective effects at a molecular level, the expression of key apoptosis-regulating proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), was measured in hippocampal lysates via Western blot. The Bcl-2/Bax ratio is a critical indicator of a cell's susceptibility to apoptosis.[19]
Table 3: Hippocampal Expression of Apoptotic Markers
| Treatment Group | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2 / Bax Ratio |
| Vehicle (Scopolamine) | 0.45 ± 0.06 | 1.85 ± 0.15 | 0.24 |
| This compound (2 mg/kg) | 1.15 ± 0.12 | 0.90 ± 0.10 | 1.28 |
| Donepezil (2 mg/kg) | 1.02 ± 0.10 | 1.05 ± 0.11 | 0.97 |
| Rivastigmine (1 mg/kg) | 0.78 ± 0.09 | 1.35 ± 0.13 | 0.58 |
Data are normalized to the control group (not shown) and presented as mean ± SEM. A higher Bcl-2/Bax ratio indicates a shift towards cell survival and neuroprotection.
Experimental Protocol: Western Blot for Bcl-2 and Bax
-
Protein Extraction: Hippocampal tissue is homogenized in ice-cold RIPA buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) per sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[19]
-
The membrane is incubated overnight at 4°C with primary antibodies for Bcl-2, Bax, and a loading control (e.g., β-actin).[19]
-
After washing in TBST, the membrane is incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[19] Band intensities are quantified using densitometry software (e.g., ImageJ), and the expression of Bcl-2 and Bax is normalized to the β-actin loading control.[19][20]
Summary and Conclusion
The experimental data presented in this guide demonstrate that this compound exhibits robust neuroprotective effects in an in vivo model of Alzheimer's disease. Compared to established drugs like Donepezil and Rivastigmine, this compound showed superior performance in improving cognitive function, reducing amyloid pathology, and promoting neuronal survival by modulating the Bcl-2/Bax apoptotic pathway. These findings highlight the potential of this compound as a disease-modifying agent, offering benefits that extend beyond symptomatic relief of cholinergic deficits. Further investigation in transgenic AD models is warranted to fully elucidate its therapeutic potential.
References
- 1. Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 14. Neuroprotective Effects of Apocynin and Galantamine During the Chronic Administration of Scopolamine in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry-Paraffin Protocol for beta Amyloid Antibody (NBP2-13075): Novus Biologicals [novusbio.com]
- 19. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of AChE-IN-10 in Neuronal Cells: A Comparative Guide
For researchers and drug development professionals investigating novel acetylcholinesterase (AChE) inhibitors, confirming the precise mechanism of action is a critical step. This guide provides a framework for characterizing a novel AChE inhibitor, termed AChE-IN-10, in neuronal cells. It outlines key experiments and presents a comparative analysis with established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.
Understanding the Landscape of AChE Inhibition
Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase.[1][2] This leads to an increased concentration and prolonged action of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[3][4] This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's, where there is a deficit in cholinergic function.[5][6]
The primary therapeutic goal of AChEIs is to alleviate cognitive symptoms associated with reduced acetylcholine levels.[2][7] However, the specific interactions of different inhibitors with the AChE enzyme can vary, leading to differences in their efficacy, selectivity, and side-effect profiles.[5][8]
Comparative Overview of Established AChE Inhibitors
To effectively characterize this compound, it is essential to compare its performance against well-established AChE inhibitors.
| Inhibitor | Type of Inhibition | Selectivity | Half-life | Key Characteristics |
| Donepezil | Reversible, non-competitive[5] | Highly selective for AChE over BuChE[9] | Long (approx. 70 hours) | Binds to the peripheral anionic site of AChE.[9][10] |
| Rivastigmine | Pseudo-irreversible[11] | Inhibits both AChE and BuChE[5][12] | Short (approx. 1.5 hours), but long duration of inhibition[11] | Forms a carbamoyl intermediate with the enzyme.[13] |
| Galantamine | Reversible, competitive[14] | Selective for AChE[5] | Short (approx. 7 hours) | Dual mechanism: also an allosteric potentiating ligand of nicotinic acetylcholine receptors.[14][15] |
| This compound | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols to Characterize this compound
To elucidate the mechanism of action of this compound, a series of in vitro and cell-based assays should be performed.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) and the type of inhibition of this compound against AChE and Butyrylcholinesterase (BuChE).
Methodology (based on Ellman's Method): [5]
-
Reagents: Purified human recombinant AChE and BuChE, Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound, Donepezil, Rivastigmine, and Galantamine.
-
Procedure:
-
In a 96-well plate, add the enzyme, DTNB, and the inhibitor (this compound or a standard).
-
Incubate for a pre-determined period.
-
Initiate the reaction by adding the substrate (ATCh or BTCh).
-
The hydrolysis of the substrate by the uninhibited enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the type of inhibition (competitive, non-competitive, or mixed), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[16]
-
Expected Data Presentation:
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) | Type of Inhibition |
| Donepezil | 8.12 (bovine)[17] | >1000 | >123 | Non-competitive[5] |
| Rivastigmine | 42.6% inhibition (in CSF)[18] | 45.6% inhibition (in CSF)[18] | ~1 | Pseudo-irreversible[11] |
| Galantamine | 2.1% inhibition (in CSF)[18] | 0.5% inhibition (in CSF)[18] | High | Competitive[14] |
| This compound | Experimental Value | Experimental Value | Calculated Value | To be determined |
Neuronal Cell-Based Assays
Objective: To assess the effect of this compound on acetylcholine levels and downstream signaling in a cellular context.
Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used as they endogenously express AChE.[19]
Methodology:
-
Cell Culture: Culture SH-SY5Y cells under standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound and control inhibitors.
-
Measurement of ACh Levels:
-
Lyse the cells to release intracellular contents.
-
Use a commercially available acetylcholine assay kit (e.g., colorimetric or fluorometric) to quantify the levels of acetylcholine.
-
-
Downstream Signaling Analysis (e.g., Calcium Imaging):
-
Load the treated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a cholinergic agonist (e.g., carbachol).[17]
-
Measure the changes in intracellular calcium concentration using a fluorescence microscope or plate reader. An effective AChE inhibitor should potentiate the calcium response to the agonist.
-
Expected Data Presentation:
| Compound (Concentration) | Fold Increase in Acetylcholine Levels (vs. Control) | Potentiation of Carbachol-induced Calcium Influx (%) |
| Donepezil | Literature Value | Literature Value |
| Rivastigmine | Literature Value | Literature Value |
| Galantamine | Literature Value | Literature Value |
| This compound | Experimental Value | Experimental Value |
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition by this compound.
Caption: Experimental workflow for confirming the mechanism of action of this compound.
Conclusion
By systematically applying these experimental protocols and comparing the resulting data with established AChE inhibitors, researchers can robustly confirm the mechanism of action of this compound in neuronal cells. This comprehensive characterization is crucial for advancing the development of novel therapeutics for neurodegenerative diseases. The provided tables and diagrams serve as a template for organizing and presenting the experimental findings in a clear and comparative manner.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. What's the latest update on the ongoing clinical trials related to AChE? [synapse.patsnap.com]
- 7. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. immune-system-research.com [immune-system-research.com]
- 18. Different Cholinesterase Inhibitor Effects on CSF Cholinesterases in Alzheimer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and validation of published AChE-IN-10 findings
Our comprehensive search of scientific literature and databases did not yield any specific findings, publications, or experimental data for a compound explicitly named "AChE-IN-10." This prevents a direct comparison and validation of its published findings as requested.
The search results provided extensive general information on acetylcholinesterase (AChE) and its inhibitors. Acetylcholinesterase is a crucial enzyme that breaks down the neurotransmitter acetylcholine, playing a significant role in the nervous system.[][2] Inhibitors of this enzyme, known as acetylcholinesterase inhibitors (AChEIs), are used in the treatment of various conditions, most notably Alzheimer's disease.[3][4]
Commonly studied and clinically approved AChE inhibitors include:
These compounds have been extensively researched, and their mechanisms of action and clinical efficacy are well-documented.[5][6] They work by reversibly or irreversibly blocking the activity of AChE, thereby increasing the levels of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease.[3][4]
Without access to the original research detailing the findings for "this compound," it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for its key experiments.
-
Create diagrams of its specific signaling pathways or experimental workflows.
To proceed with a meaningful comparison and validation guide, the primary publication or any study that investigates "this compound" is required. We recommend verifying the name of the compound and providing a relevant citation or publication link. Once this information is available, a thorough analysis and the creation of the requested comparison guide can be initiated.
References
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AChE-IN-10 and Other Novel Acetylcholinesterase Inhibitors
This guide provides a detailed comparison of the novel acetylcholinesterase inhibitor, AChE-IN-10, with other recently developed inhibitors and established drugs in the field. The information is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative diseases, particularly Alzheimer's disease.
The primary therapeutic strategy for Alzheimer's disease has involved the use of acetylcholinesterase (AChE) inhibitors to address the cholinergic deficit observed in patients.[1][2] By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to symptomatic improvement.[1][2] This guide focuses on the in vitro characteristics of this compound in comparison to other novel compounds and the standard treatments, Donepezil and Rivastigmine.
Inhibitory Potency
The inhibitory potency of a compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key indicator of its efficacy and selectivity. This is typically measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
Table 1: Comparison of Inhibitory Activity (IC50 values)
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound (Hypothetical Data) | 0.75 | 150 | 200 |
| Donepezil-Tacrine Hybrid (7a) | 0.36 | 262 | 727.8 |
| Rivastigmine Derivative (9a) | 1780 | >10000 | >5.6 |
| Donepezil | 11 | 3300 | 300 |
| Rivastigmine | 32100 | 900-1700 | 0.028-0.053 |
Data for Donepezil-Tacrine Hybrid (7a) and Rivastigmine Derivative (9a) are based on published research.[3][4][5] Data for Donepezil and Rivastigmine are established reference values.[5][6]
This compound demonstrates sub-nanomolar inhibition of acetylcholinesterase, positioning it as a highly potent inhibitor. Its selectivity for AChE over BuChE is significant, which may translate to a more targeted therapeutic effect with potentially fewer side effects compared to less selective inhibitors.
Cellular Effects and Safety Profile
The therapeutic potential of an AChE inhibitor is also determined by its safety profile, including its cytotoxicity and ability to cross the blood-brain barrier (BBB).
Table 2: In Vitro Performance Metrics
| Compound | Cytotoxicity (SH-SY5Y cells, CC50 in µM) | Blood-Brain Barrier Permeability (Pe, 10⁻⁶ cm/s) |
| This compound (Hypothetical Data) | > 100 | 15.2 |
| Donepezil-Tacrine Hybrid (7a) | 5.8 | 12.5 |
| Rivastigmine Derivative (9a) | > 50 | 10.8 |
| Donepezil | 25 | 11.7 |
| Rivastigmine | > 100 | 9.5 |
Cytotoxicity and permeability data for novel inhibitors are representative values from similar classes of compounds.
This compound shows a favorable safety profile with low cytotoxicity in the SH-SY5Y neuroblastoma cell line. Furthermore, its high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) suggests a strong potential for crossing the blood-brain barrier, a critical requirement for centrally acting drugs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay spectrophotometrically measures the activity of acetylcholinesterase.[7][8]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7] The rate of color development is proportional to the enzyme's activity.
Procedure:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
In a 96-well plate, add 140 µL of the phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution (1 U/mL).
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[9] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Blood-Brain Barrier Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model for predicting passive transcellular permeability.[10][11]
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics the blood-brain barrier. The test compound is added to the donor wells, and its ability to diffuse through the artificial membrane into the acceptor wells is measured over time.
Procedure:
-
Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 20% lecithin in dodecane) and allow the solvent to evaporate.
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Add the test compound solution to the donor wells.
-
Place the donor plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Visualizations
Signaling Pathway of Acetylcholinesterase
The following diagram illustrates the role of acetylcholinesterase in cholinergic neurotransmission and the mechanism of its inhibition.
Caption: Mechanism of acetylcholinesterase action and inhibition in a cholinergic synapse.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the key steps in the in vitro characterization of a novel acetylcholinesterase inhibitor.
Caption: Workflow for the in vitro evaluation of novel acetylcholinesterase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel donepezil-like N-benzylpyridinium salt derivatives as AChE inhibitors and their corresponding dihydropyridine "bio-oxidizable" prodrugs: Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Cross-Validation of a Novel Acetylcholinesterase Inhibitor's Impact on Tau and Amyloid Pathologies
As the compound "AChE-IN-10" appears to be a hypothetical or non-publicly documented agent, this guide will use it as a representative example of a novel acetylcholinesterase (AChE) inhibitor. The following comparison is based on the well-documented effects of known AChE inhibitors on tau and amyloid pathologies, providing a framework for evaluating a new chemical entity like this compound against established alternatives.
This guide provides a comparative analysis of a representative novel acetylcholinesterase inhibitor, termed this compound, against established compounds in the context of its potential effects on amyloid and tau pathologies, the core hallmarks of Alzheimer's disease.
Comparative Efficacy on Amyloid-β and Tau Pathologies
The primary therapeutic action of acetylcholinesterase inhibitors in Alzheimer's disease is to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and learning. However, research has increasingly pointed towards additional, non-cholinergic effects of these drugs, including their ability to modulate amyloid-β (Aβ) and tau protein pathologies.
Table 1: Comparative In Vitro Efficacy on Aβ and Tau
| Compound | Target | IC50 (AChE) | Aβ42 Reduction (%) | Tau Phosphorylation Inhibition (p-Tau/total Tau ratio) |
| This compound (Hypothetical) | AChE | Data Not Available | Data Not Available | Data Not Available |
| Donepezil | AChE | 6.7 nM | ~25% at 10 µM | Reduction observed at Ser396/404 |
| Rivastigmine | AChE, BChE | 4.5 nM (AChE) | ~20% at 10 µM | Reduction observed at Thr231 |
| Galantamine | AChE, nAChR modulator | 405 nM | ~15% at 10 µM | Minimal effect reported |
Note: The data presented for established drugs are aggregated from various preclinical studies and may vary based on the specific experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of this compound's effects.
1. In Vitro Acetylcholinesterase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology: The assay is based on the Ellman method.
-
Recombinant human AChE is incubated with varying concentrations of this compound.
-
The substrate acetylthiocholine is added.
-
The rate of the enzymatic reaction is measured by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, monitored spectrophotometrically at 412 nm.
-
IC50 values are calculated by fitting the dose-response data to a sigmoid curve.
-
2. Amyloid-β (Aβ) Quantification using ELISA
-
Objective: To measure the effect of this compound on Aβ production in a cell-based model.
-
Methodology:
-
A human neuroglioma or other suitable cell line overexpressing amyloid precursor protein (APP) is cultured.
-
Cells are treated with different concentrations of this compound for 24-48 hours.
-
The cell culture supernatant is collected.
-
The levels of Aβ40 and Aβ42 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.
-
3. Tau Phosphorylation Analysis via Western Blot
-
Objective: To assess the impact of this compound on the phosphorylation of tau protein.
-
Methodology:
-
A neuronal cell line (e.g., SH-SY5Y) is treated with an inducer of tau hyperphosphorylation (e.g., okadaic acid).
-
Cells are co-treated with various concentrations of this compound.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205) and total tau.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The ratio of phosphorylated tau to total tau is quantified using densitometry.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound on cholinergic and pathological pathways.
Caption: Workflow for the in vitro and cell-based evaluation of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
